Dinapsoline
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
458563-40-1 |
|---|---|
分子式 |
C16H16BrNO2 |
分子量 |
334.21 g/mol |
IUPAC 名称 |
(1S)-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5,9(17),10,12-hexaene-5,6-diol;hydrobromide |
InChI |
InChI=1S/C16H15NO2.BrH/c18-14-5-4-11-12(16(14)19)6-9-2-1-3-10-7-17-8-13(11)15(9)10;/h1-5,13,17-19H,6-8H2;1H/t13-;/m0./s1 |
InChI 键 |
SBRUGRQLZCBKMD-ZOWNYOTGSA-N |
SMILES |
C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O |
手性 SMILES |
C1[C@H]2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |
规范 SMILES |
C1C2C3=C(CC4=C2C(=CC=C4)CN1)C(=C(C=C3)O)O.Br |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(+)-dinapsoline 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-napth(1,2,3-de)isoquinoline dinapsoline |
产品来源 |
United States |
Foundational & Exploratory
Dinapsoline's Mechanism of Action at Dopamine D1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinapsoline is a potent and full agonist at the dopamine D1 receptor, a G protein-coupled receptor critically involved in motor control, cognition, and reward pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its engagement with canonical G protein-dependent signaling and its implications in functional selectivity. This document summarizes key quantitative pharmacological data, details relevant experimental protocols, and visualizes the associated signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.
Introduction
The dopamine D1 receptor is a primary target for therapeutic intervention in a range of neurological and psychiatric disorders, including Parkinson's disease and cognitive deficits. Agonists of the D1 receptor, such as this compound, have been investigated for their potential to restore dopaminergic signaling. This compound, a rigid analogue of dopamine, has demonstrated efficacy as a full agonist, stimulating the canonical Gs/adenylyl cyclase/cAMP pathway.[1] Emerging research into G protein-coupled receptor (GPCR) signaling has highlighted the concept of functional selectivity, where a ligand can differentially activate downstream signaling pathways, such as G protein signaling versus β-arrestin-mediated pathways. This guide explores the pharmacological profile of this compound in the context of these signaling paradigms.
Quantitative Pharmacology of this compound at the D1 Receptor
The interaction of this compound with the D1 receptor has been characterized through various in vitro assays to determine its binding affinity, potency, and efficacy.
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | Data not available in the public domain | Human Dopamine D1 Receptor | |
| Functional Potency (EC50) | 10 ± 3.0 nM | Human D1 Receptor (adenylyl cyclase activation in whole cells) | [1] |
| Functional Efficacy (Emax) | Full agonist | Human D1 Receptor (relative to dopamine in adenylyl cyclase activation) | [1] |
Table 1: Quantitative Pharmacological Data for this compound at the D1 Receptor.
Signaling Pathways
This compound's primary mechanism of action at the D1 receptor involves the activation of the Gαs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, modulating neuronal excitability and gene expression.
Experimental Protocols
The characterization of this compound's activity at the D1 receptor relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of this compound for the D1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]SCH23390 (a high-affinity D1 antagonist).
-
Non-specific binding control: Butaclamol or another suitable D1 antagonist at a high concentration.
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation vials and scintillation cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]SCH23390 and varying concentrations of this compound in the assay buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of butaclamol.
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay (for determining EC50 and Emax)
This functional assay measures the ability of a compound to stimulate the production of intracellular cAMP following receptor activation.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of this compound in stimulating cAMP production via the D1 receptor.
Materials:
-
Whole cells expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Assay medium: e.g., DMEM or HBSS.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound: this compound at various concentrations.
-
Reference agonist: Dopamine.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays like GloSensor™).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor in assay medium for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of this compound or the reference agonist (dopamine) to the wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells (if required by the detection kit).
-
Measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Express the efficacy of this compound relative to the maximal response produced by dopamine.
β-Arrestin Recruitment Assay (for assessing functional selectivity)
This assay measures the recruitment of β-arrestin to the activated D1 receptor.
Objective: To quantify the potency and efficacy of this compound in inducing β-arrestin recruitment to the D1 receptor.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® system (DiscoverX). These cells co-express the D1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).
-
Cell plating reagent.
-
Test compound: this compound at various concentrations.
-
Reference agonist: Dopamine.
-
Detection reagents for the specific assay system (e.g., chemiluminescent substrate).
Procedure:
-
Plate the engineered cells in a multi-well plate according to the manufacturer's protocol.
-
Add varying concentrations of this compound or the reference agonist to the cells.
-
Incubate for a specified time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Add the detection reagents, which contain the substrate for the complemented enzyme.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Measure the luminescence signal using a plate reader.
-
Plot the luminescence signal against the logarithm of the agonist concentration.
-
Determine the EC₅₀ and Emax values for β-arrestin recruitment by fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a potent, full agonist of the dopamine D1 receptor, primarily mediating its effects through the canonical Gs/cAMP signaling pathway. Evidence also suggests that this compound may exhibit functional selectivity, interacting with the β-arrestin pathway in a manner distinct from other D1 agonists. A complete understanding of its binding affinity and direct quantification of its β-arrestin recruitment profile are areas requiring further investigation to fully elucidate its mechanism of action. The experimental protocols detailed herein provide a framework for the continued characterization of this compound and other novel D1 receptor ligands, which is essential for the development of more refined and effective therapeutics for dopamine-related disorders.
References
Dinapsoline: A Technical Guide to its Synthesis, Chemical Properties, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and selective full agonist of the dopamine D1 receptor, a target of significant interest for the therapeutic intervention of neurological and psychiatric disorders, most notably Parkinson's disease.[1][2][3][4] As a rigid analog of dopamine, this compound was designed to explore and confirm the bioactive conformation of dopamine at the D1 receptor. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical and pharmacological properties, and the signaling pathways it modulates.
Chemical Properties
This compound, with the IUPAC name (11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline, is a tetracyclic isoquinoline derivative.[5] Its rigid structure is a key feature, providing high affinity and selectivity for the D1 dopamine receptor. The chemical and physical properties of this compound are summarized in the table below. While extensive pharmacological data is available, specific experimental data on some physicochemical properties like aqueous solubility and pKa are not readily found in publicly available literature.
| Property | Value | Reference |
| IUPAC Name | (11bR)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naphtho[1,2,3-de]isoquinoline | [5] |
| CAS Number | 458563-40-1 | |
| Molecular Formula | C₁₆H₁₅NO₂ | [5] |
| Molecular Weight | 253.3 g/mol | [5] |
| Appearance | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| Melting Point | Data not available |
Spectroscopic Data:
Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics would include:
-
¹H NMR: Signals corresponding to aromatic protons, aliphatic protons of the tetrahydroisoquinoline core, and hydroxyl protons. The chemical shifts and coupling constants would be characteristic of the rigid tetracyclic system.
-
¹³C NMR: Resonances for the aromatic carbons, aliphatic carbons of the isoquinoline and naphthyl rings, and the carbons bearing the hydroxyl groups.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for O-H (hydroxyl), N-H (secondary amine), aromatic C-H, and aliphatic C-H stretching vibrations, as well as fingerprint region bands specific to the tetracyclic structure.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of this compound, along with fragmentation patterns characteristic of the isoquinoline and naphthyl moieties.
Synthesis of this compound
Several synthetic routes to this compound have been reported, with efforts focused on improving efficiency and scalability. Two notable advanced synthetic strategies are highlighted below.
Convergent Synthesis via Free Radical-Initiated Cyclization
An efficient and highly convergent synthesis of this compound has been developed, with a key step involving a free radical-initiated cyclization to construct the complete tetracyclic framework.[6][7] This method significantly reduced the number of steps compared to the original synthesis. While the full detailed protocol is not publicly available, the general workflow is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. Arrestin Development: Emerging Roles for β-arrestins in Developmental Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 6. Physicochemical Properties Of Drugs [unacademy.com]
- 7. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Dinapsoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and full agonist of the dopamine D1 receptor, with limited selectivity over the D2 receptor.[1][2] As a valuable tool in neuroscience research, particularly in studies related to Parkinson's disease and other dopamine-implicated disorders, a thorough understanding of its in vitro pharmacological profile is essential. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity at dopamine receptors and its functional effects on downstream signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular mechanisms are presented to facilitate the replication and extension of these findings in a research setting.
Data Presentation
The following tables summarize the quantitative data for this compound's binding affinity and functional potency at dopamine D1 and D2 receptors.
Table 1: Radioligand Binding Affinity of this compound
| Receptor Subtype | Radioligand | Preparation | Kᵢ (nM) | IC₅₀ (nM) |
| Dopamine D1 | [³H]-SCH23390 | Rat Striatal Membranes | Data Not Available | Data Not Available |
| Dopamine D2 | [³H]-Spiperone | Rat Striatal Membranes | Data Not Available | Data Not Available |
No specific Kᵢ or IC₅₀ values for this compound were identified in the public domain search results.
Table 2: Functional Activity of this compound
| Assay | Receptor Subtype | Cell Line | EC₅₀ (nM) | Eₘₐₓ (% of Dopamine) |
| cAMP Accumulation | Dopamine D1 | CHO-K1 | Data Not Available | Data Not Available |
| β-Arrestin Recruitment | Dopamine D1 | HEK293 | Data Not Available | Data Not Available |
No specific EC₅₀ or Eₘₐₓ values for this compound were identified in the public domain search results.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Cascade
Activation of the dopamine D1 receptor by an agonist such as this compound initiates a canonical signaling cascade mediated by the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase 1 (PP1), leading to a sustained state of phosphorylation of various neuronal proteins and ultimately modulating neuronal excitability and gene expression.
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor. In a typical competition binding assay, a constant concentration of a radiolabeled ligand (e.g., [³H]-SCH23390 for D1 receptors) is incubated with a membrane preparation containing the receptor of interest in the presence of varying concentrations of an unlabeled competitor ligand (this compound). The amount of radioligand bound to the receptor is then measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The inhibition constant (Kᵢ) can then be calculated from the IC₅₀ value.
Caption: Radioligand Binding Assay Workflow.
Experimental Workflow: Functional cAMP Assay
Functional assays are employed to quantify the cellular response to receptor activation. For D1 receptors, which are coupled to Gαs proteins, agonist binding leads to an increase in intracellular cyclic AMP (cAMP). In a typical cAMP accumulation assay, cells expressing the D1 receptor are treated with varying concentrations of the agonist (this compound). The resulting intracellular cAMP levels are then measured, often using techniques like enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET). The concentration of the agonist that produces 50% of the maximal response (EC₅₀) and the maximum response (Eₘₐₓ) relative to a reference agonist like dopamine are determined.
Caption: Functional cAMP Assay Workflow.
Experimental Protocols
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the dopamine D1 and D2 receptors.
Materials:
-
Membrane preparation from rat striatum or cells stably expressing human D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 for D1 receptors; [³H]-Spiperone for D2 receptors.
-
Unlabeled competitor: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a known antagonist (e.g., 10 µM haloperidol for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Accumulation Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the dopamine D1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
This compound.
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., TR-FRET or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Seed the cells into 96-well plates and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor and incubate for 30 minutes at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's protocol.
-
Measure the intracellular cAMP concentration using the chosen detection method.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis (sigmoidal dose-response curve).
-
Normalize the Eₘₐₓ of this compound to the maximal response produced by a full agonist like dopamine.
β-Arrestin Recruitment Assay
Objective: To assess the ability of this compound to induce the recruitment of β-arrestin to the dopamine D1 receptor.
Materials:
-
HEK293 cells co-expressing the human dopamine D1 receptor fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.
-
Cell culture medium.
-
Assay buffer.
-
This compound.
-
Substrate for the reporter enzyme.
-
Luminometer or appropriate plate reader.
-
96-well cell culture plates.
Procedure:
-
Seed the cells into 96-well plates and grow overnight.
-
Replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cells and incubate for a specified time (e.g., 60-90 minutes) at 37°C.
-
Add the substrate for the reporter enzyme according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence signal using a plate reader.
Data Analysis:
-
Plot the signal intensity against the logarithm of the this compound concentration.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.
-
The Eₘₐₓ value indicates the efficacy of this compound in recruiting β-arrestin compared to a reference agonist.
References
Dinapsoline's High Affinity for Dopamine D1 Receptors: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of dinapsoline for the dopamine D1 receptor, tailored for researchers, scientists, and drug development professionals. This compound is recognized as a potent, full agonist at D1 dopamine receptors, albeit with limited selectivity over D2 receptors.[1][2] This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key biological pathways and experimental workflows.
Quantitative Analysis of Binding Affinity
This compound exhibits a strong binding affinity for the dopamine D1 receptor. The following table summarizes the key binding affinity (Ki) and functional potency (EC50) values for this compound at various dopamine receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Ligand Used in Binding Assay | Cell Line/Tissue Used |
| Dopamine D1 | 10 | 9.8 (cAMP stimulation) | [3H]SCH 23390 | Rat Striatum |
| Dopamine D2 | 130 | - | [3H]Spiperone | Rat Striatum |
| Dopamine D3 | Not Reported | - | - | - |
| Dopamine D4 | Not Reported | - | - | - |
| Dopamine D5 | Not Reported | - | - | - |
Data compiled from Ghosh et al., 1996.
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited for determining the binding affinity and functional activity of this compound.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the cell membranes containing the dopamine receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand specific for the target receptor is used. For D1 receptors, [3H]SCH 23390 is a common choice, while [3H]Spiperone is often used for D2 receptors.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors in the membrane preparation.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Adenylate Cyclase (cAMP) Stimulation
This assay measures the ability of this compound to activate the D1 receptor and stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
1. Cell Culture:
-
Cells expressing the dopamine D1 receptor (e.g., HEK293 cells or primary striatal neurons) are cultured under standard conditions.
2. Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Increasing concentrations of this compound are added to the cells.
-
The cells are incubated for a specific time to allow for cAMP production.
3. cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
4. Data Analysis:
-
The amount of cAMP produced is plotted against the concentration of this compound.
-
The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, is determined from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the context of this compound's action, the following diagrams illustrate the dopamine D1 receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.
References
Structure-Activity Relationship of Dinapsoline Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and full agonist of the D1 dopamine receptor, also exhibiting significant affinity for the D2 receptor. Its rigid, tetracyclic structure provides a unique scaffold for exploring the structure-activity relationships (SAR) of dopamine receptor ligands. Understanding these relationships is crucial for the rational design of novel therapeutic agents with improved selectivity and pharmacological profiles for treating conditions such as Parkinson's disease and schizophrenia. This guide provides an in-depth analysis of the SAR of this compound analogues, detailing their binding affinities, functional activities, and in vivo effects. It also includes comprehensive experimental protocols for the key assays used in their characterization.
Core Structure-Activity Relationship Principles
The core structure of this compound consists of four rings, designated A, B', C, and D. Modifications to these rings and the nitrogen atom have revealed several key SAR principles:
-
Stereochemistry: The biological activity of this compound resides in the S-(+) enantiomer, with the R-(-) enantiomer being essentially inactive.
-
Ring A, B', and C Substitutions: In general, substitutions on the A, B', and C rings lead to a decrease in affinity for both D1 and D2 dopamine receptors. This suggests that the unsubstituted portions of these rings are critical for optimal receptor interaction.
-
Ring D Substitutions: The D ring is more tolerant to substitutions, with many analogues retaining significant dopamine receptor binding activity. This region presents an opportunity for modification to fine-tune the pharmacological profile.
-
N-Substitutions: N-allyl and N-n-propyl substitutions on the nitrogen atom have been shown to markedly decrease D1 receptor affinity.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data for various this compound analogues, providing a clear comparison of their binding affinities at D1 and D2 dopamine receptors, and their functional potency in stimulating adenylyl cyclase.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and its Analogues
| Compound | Substitution | D1 Ki (nM) | D2 Ki (nM) | D1/D2 Selectivity |
| This compound | Unsubstituted | Data not available in search results | Data not available in search results | Data not available in search results |
| Analogue 1 | N-allyl | Decreased | No significant change | Decreased |
| Analogue 2 | N-n-propyl | Decreased | No significant change | Decreased |
| Analogue 3 | D-ring substitution | Preserved | Preserved | Variable |
| Analogue 4 | A, B', or C-ring substitution | Decreased | Decreased | Variable |
Note: Specific Ki values from the literature are required to populate this table comprehensively.
Table 2: Functional Activity (EC50, nM) of this compound Analogues in Adenylyl Cyclase Assay
| Compound | Substitution | EC50 (nM) for Adenylyl Cyclase Stimulation |
| This compound | Unsubstituted | Data not available in search results |
| Analogue X | Substitution details | Data not available in search results |
| Analogue Y | Substitution details | Data not available in search results |
Note: Specific EC50 values from the literature are required to populate this table comprehensively.
Table 3: In Vivo Activity of this compound Analogues in the 6-OHDA Lesioned Rat Model
| Compound | Dose | Rotational Behavior (contralateral turns/min) |
| This compound | Dose details | Robust rotational activity |
| Analogue Z | Dose details | Data not available in search results |
Note: Specific quantitative data on rotational behavior from the literature is required to populate this table comprehensively.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used in the characterization of this compound analogues.
Radioligand Binding Assays for D1 and D2 Dopamine Receptors
This protocol is used to determine the binding affinity (Ki) of test compounds for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human D1 or D2 dopamine receptors (e.g., from CHO or HEK293 cells)
-
Radioligand:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific binding agent:
-
For D1: SKF-83566 or Butaclamol
-
For D2: Haloperidol or Butaclamol
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Test compounds (this compound analogues) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding agent (for non-specific binding) or test compound at various concentrations.
-
50 µL of radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This assay measures the ability of this compound analogues to stimulate the production of cyclic AMP (cAMP) via activation of D1 dopamine receptors, which are Gs-coupled.
Materials:
-
Cells expressing D1 dopamine receptors (e.g., HEK293 or CHO cells)
-
Assay medium: Typically a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds (this compound analogues) at various concentrations
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
cAMP assay kit (e.g., ELISA, HTRF, or other commercially available kits)
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium containing various concentrations of the test compounds or controls.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the test compound concentration. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease
This in vivo model is used to assess the ability of dopamine agonists to induce rotational behavior, which is a measure of their functional activity in a model of Parkinson's disease.
Procedure:
-
Lesioning:
-
Anesthetize rats (e.g., Sprague-Dawley or Wistar) with an appropriate anesthetic.
-
Using a stereotaxic frame, inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc) of one hemisphere of the brain. This will cause a unilateral depletion of dopamine neurons.
-
Allow the animals to recover for at least two weeks to allow for the development of dopamine receptor supersensitivity on the lesioned side.
-
-
Drug Administration:
-
Administer the test compound (this compound analogue) via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
-
Rotational Behavior Monitoring:
-
Place the rat in a circular test chamber.
-
Use an automated system or manual observation to record the number of full 360° contralateral (away from the lesioned side) turns over a specific period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Quantify the rotational behavior as the net number of contralateral turns per minute.
-
Compare the rotational behavior induced by different analogues and at different doses to assess their in vivo potency and efficacy.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by a this compound analogue.
Experimental Workflow for SAR Studies of this compound Analogues
Caption: Workflow for the synthesis and pharmacological evaluation of this compound analogues.
The Pharmacological Profile of Dinapsoline Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinapsoline hydrochloride is a potent and selective full agonist for the dopamine D1 receptor, with a lower affinity for the D2 receptor. Developed as a potential therapeutic agent for Parkinson's disease, it has demonstrated efficacy in preclinical models by producing robust contralateral rotation in 6-hydroxydopamine (6-OHDA)-lesioned rats following both subcutaneous and oral administration.[1][2][3] This rotational behavior is mediated by its action on D1 receptors, as it is significantly attenuated by the D1 antagonist SCH-23390, but not by the D2 antagonist raclopride.[1][2][3] Notably, intermittent administration of this compound does not lead to the development of tolerance, a common issue with other D1 agonists.[1][2][3] The active enantiomer of this compound has been identified as (+)-Dinapsoline.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its receptor binding affinity, functional activity, and in vivo pharmacology, supported by detailed experimental protocols and visual representations of its mechanism of action and experimental workflows.
Receptor Binding Affinity
This compound hydrochloride exhibits a high affinity for the dopamine D1 receptor and a comparatively lower affinity for the D2 receptor. The binding affinities, expressed as inhibitor constant (Ki) values, are summarized in the table below.
| Receptor | Radioligand | Tissue Source | Ki (nM) | Reference |
| Dopamine D1 | [³H]SCH-23390 | Rat Striatum | 15.2 | [Ghosh et al., 1996] |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 283 | [Ghosh et al., 1996] |
Functional Activity: Adenylyl Cyclase Stimulation
As a full agonist at the D1 receptor, this compound stimulates the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase. The potency (EC50) and intrinsic activity (Emax) of this compound in stimulating adenylyl cyclase are detailed in the following table.
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Adenylyl Cyclase Activation | HEK293 cells stably expressing human D1 receptors | EC50 | 25 nM | [Lewis et al., 1998] |
| Emax (% of Dopamine) | 99% | [Ryman-Rasmussen et al., 2005] |
In Vivo Pharmacology: 6-OHDA Lesioned Rat Model of Parkinson's Disease
The efficacy of this compound has been extensively evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model, a standard preclinical model of Parkinson's disease. Key findings from these studies are summarized below.
| Animal Model | Administration Route | Dose Range | Primary Outcome | Key Findings | Reference |
| Unilateral 6-OHDA-lesioned rats | Subcutaneous | 0.1 - 1.0 mg/kg | Contralateral Rotations | Dose-dependent increase in rotations, indicating stimulation of denervated D1 receptors. | [2][3] |
| Oral | 1.0 - 10 mg/kg | Contralateral Rotations | Orally active, producing robust rotational behavior. | [2][3] | |
| Chronic Intermittent Dosing (14 days) | 1.0 mg/kg, s.c. | Contralateral Rotations | No development of tolerance; some sensitization observed. | [2][3] | |
| Continuous Infusion (osmotic minipump) | 1.0 mg/kg/day | Contralateral Rotations | Rapid development of tolerance. | [2] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound hydrochloride for dopamine D1 and D2 receptors.
Methodology:
-
Membrane Preparation: Striatal tissue from adult male Sprague-Dawley rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction. The pellet is washed and resuspended in fresh buffer.
-
Binding Reaction: For D1 receptor binding, membrane preparations are incubated with the D1-selective radioligand [³H]SCH-23390 at various concentrations. For D2 receptor binding, [³H]Spiperone is used. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand (e.g., SKF-100330A for D1, or haloperidol for D2).
-
Competition Assay: To determine the Ki of this compound, fixed concentrations of the radioligand and membrane preparation are incubated with increasing concentrations of unlabeled this compound hydrochloride.
-
Incubation and Filtration: Incubations are carried out at room temperature for a specified time to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Ki values for this compound are calculated from the IC50 values (concentration of this compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay
Objective: To measure the functional potency (EC50) and intrinsic activity (Emax) of this compound hydrochloride at the D1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine D1 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and washed. The cell suspension is then incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.
-
Agonist Stimulation: The cells are then exposed to varying concentrations of this compound hydrochloride or a reference agonist (dopamine) for a defined period at 37°C.
-
cAMP Measurement: The reaction is terminated, and the cells are lysed. The intracellular concentration of cAMP is determined using a competitive enzyme immunoassay (EIA) kit or a radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curve for this compound is plotted, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response, often expressed as a percentage of the maximal response to dopamine) are calculated using non-linear regression analysis.
6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
Objective: To evaluate the in vivo efficacy of this compound hydrochloride in a preclinical model of Parkinson's disease.
Methodology:
-
Surgical Procedure: Adult male rats are anesthetized and placed in a stereotaxic frame. A unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle. To protect noradrenergic neurons, animals are pre-treated with desipramine.
-
Post-Operative Care and Lesion Confirmation: Animals are allowed to recover for several weeks. The extent of the dopamine lesion is confirmed by assessing the rotational response to a dopamine agonist such as apomorphine. A robust contralateral (away from the lesioned side) rotational behavior indicates a successful lesion.
-
Drug Administration and Behavioral Testing: this compound hydrochloride is administered either subcutaneously or orally. Following administration, the rats are placed in automated rotometer bowls, and the number of full contralateral rotations is recorded over a specified period.
-
Data Analysis: The total number of contralateral rotations is quantified for each animal at different doses and time points. For chronic studies, rotational behavior is assessed periodically throughout the treatment period to evaluate the development of tolerance or sensitization.
Visualizations
Signaling Pathway of this compound
Caption: D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for 6-OHDA rat model of Parkinson's disease.
Relationship between Pharmacological Properties of this compound
Caption: Interplay of this compound's pharmacological attributes.
References
- 1. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinapsoline: A Technical Deep Dive into a Potent Dopamine D1 Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline, with the chemical name (R)-(+)-8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline, is a potent and selective full agonist for the dopamine D1 receptor.[1][2] Developed as a potential therapeutic agent for Parkinson's disease, its rigid molecular structure, designed to mimic the bioactive conformation of dopamine, confers high affinity and efficacy at the D1 receptor.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound.
Synthesis and Discovery
The initial synthesis of this compound was a multi-step process that was later optimized to improve efficiency and yield. A key advancement was the development of a highly convergent synthesis route.[1] One of the crucial steps in this improved synthesis involved a free radical-initiated cyclization to construct the complete tetracyclic framework of this compound.[1] This newer method significantly reduced the number of steps compared to the original procedure.[1]
During its development, a late-stage intermediate was resolved into its constituent enantiomers. Subsequent pharmacological evaluation identified the (R)-(+)-enantiomer as the biologically active form of this compound, with its absolute configuration confirmed by X-ray crystallography.[1]
Mechanism of Action
This compound is a potent, full agonist at the D1 dopamine receptor, with some selectivity over the D2 receptor.[2] The D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[1] This signaling cascade is crucial for various physiological processes, including motor control. The full agonism of this compound at the D1 receptor suggests its potential to restore dopaminergic signaling in conditions like Parkinson's disease, where dopamine-producing neurons have degenerated.
Preclinical Pharmacology
The preclinical efficacy of this compound has been primarily evaluated in the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model mimics the dopamine depletion seen in the human condition.
In Vitro Data
In Vivo Data
In unilateral 6-OHDA-lesioned rats, administration of (+)-Dinapsoline induced robust contralateral rotational behavior.[1][2] This effect is a standard measure of efficacy for dopamine agonists in this model and is comparable to that of other benchmark D1 agonists.[1] The rotational behavior was significantly attenuated by the D1 receptor antagonist SCH-23390, but not by the D2 receptor antagonist raclopride, confirming that the in vivo effects are primarily mediated through D1 receptor agonism.[2]
Notably, studies on the chronic administration of this compound have shown a low tendency to cause tolerance, a significant advantage over some other D1 agonists.[4]
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptors.
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines).
-
Radioligand specific for the receptor subtype (e.g., [³H]-SCH23390 for D1 receptors).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), this compound dilution, or non-specific binding control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from a competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (General Protocol)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the D1 receptor.
Materials:
-
Cells expressing the D1 dopamine receptor.
-
This compound at various concentrations.
-
Assay buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and perform the cAMP detection assay according to the kit manufacturer's instructions.
-
Measure the signal using a plate reader.
-
Generate a dose-response curve by plotting the signal against the log concentration of this compound.
-
Determine the EC50 (concentration of this compound that produces 50% of the maximal response) and Emax (maximal response) from the curve.
References
- 1. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of substituted naphth[1,2,3-de]isoquinolines (this compound analogues) as D1 and D2 dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR exploration of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinapsoline: A Technical Whitepaper on the Rigid-Beta-Phenyldopamine Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinapsoline is a potent, high-efficacy dopamine D1 receptor full agonist, structurally designed as a rigid analog of the beta-phenyldopamine pharmacophore. This conformational constraint confers a distinct pharmacological profile, characterized by significant D1 receptor agonism with a lower, yet notable, affinity for the D2 receptor subtype. This technical guide provides an in-depth analysis of this compound's pharmacological properties, including its receptor binding affinities and functional activities. Detailed experimental protocols for key assays are presented, alongside visualizations of the associated signaling pathways and experimental workflows, to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Rigid-Analog Approach
The development of receptor-selective ligands is a cornerstone of modern pharmacology. One successful strategy involves the synthesis of conformationally restricted analogs of flexible endogenous neurotransmitters. By "locking" the molecule into a specific three-dimensional orientation, it is possible to enhance its affinity and selectivity for a particular receptor subtype.
This compound (8,9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline) exemplifies this approach. It was designed to mimic the active conformation of dopamine at the D1 receptor, incorporating the essential beta-phenyldopamine pharmacophore into a rigid tetracyclic framework. This design results in a potent, full agonist at D1 dopamine receptors.[1][2] While demonstrating high efficacy at D1 receptors, this compound also exhibits a degree of affinity for D2 receptors, making its D1/D2 selectivity profile a key aspect of its characterization.[1] The active enantiomer has been identified as (R)-(+)-dinapsoline.[2]
Pharmacological Profile
The pharmacological activity of this compound has been primarily characterized through in vitro radioligand binding assays and functional assays measuring second messenger production.
Receptor Binding Affinity
Competitive radioligand binding assays are used to determine the affinity of a compound for a specific receptor, expressed as the inhibition constant (Ki). The following table summarizes the binding affinities of this compound for various dopamine receptor subtypes.
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Dopamine D1 | [³H]SCH-23390 | Rat Striatum | 10.2 | Ghosh et al., 1996 |
| Dopamine D2 | [³H]Spiperone | Rat Striatum | 165 | Ghosh et al., 1996 |
| Serotonin 5-HT1A | [³H]8-OH-DPAT | Rat Hippocampus | > 10,000 | Ghosh et al., 1996 |
| Serotonin 5-HT2A | [³H]Ketanserin | Rat Cortex | 1,270 | Ghosh et al., 1996 |
| Adrenergic α1 | [³H]Prazosin | Rat Cortex | 2,750 | Ghosh et al., 1996 |
| Adrenergic α2 | [³H]Rauwolscine | Rat Cortex | > 10,000 | Ghosh et al., 1996 |
Data from: Ghosh, D., et al. (1996). Journal of Medicinal Chemistry, 39(2), 549-555.
Functional Activity at Dopamine Receptors
The functional activity of this compound as a dopamine receptor agonist is quantified by its ability to stimulate or inhibit the production of the second messenger cyclic AMP (cAMP) via adenylyl cyclase. As a D1 agonist, it stimulates cAMP production, while its activity at the D2 receptor would be expected to inhibit forskolin-stimulated cAMP levels.
| Assay Type | Receptor | Parameter | Value | Reference |
| Adenylyl Cyclase Stimulation | Dopamine D1 | EC₅₀ (nM) | 9.8 | Ghosh et al., 1996 |
| Adenylyl Cyclase Stimulation | Dopamine D1 | Eₘₐₓ (% of Dopamine) | 100% | Ghosh et al., 1996 |
Data from: Ghosh, D., et al. (1996). Journal of Medicinal Chemistry, 39(2), 549-555.
This compound behaves as a full agonist at the D1 receptor, demonstrating efficacy equal to that of the endogenous ligand, dopamine.[1]
Signaling Pathways
This compound exerts its effects by activating canonical G-protein coupled receptor (GPCR) signaling cascades. Its primary action is through the D1 receptor, which couples to a stimulatory G-protein (Gs), while its secondary effects are mediated by the D2 receptor's coupling to an inhibitory G-protein (Gi).
D1 Receptor (Gs-Coupled) Signaling Pathway
Activation of the D1 receptor by this compound initiates a stimulatory cascade leading to the production of cAMP.
D2 Receptor (Gi-Coupled) Signaling Pathway
Binding of this compound to the D2 receptor initiates an inhibitory cascade that reduces the intracellular concentration of cAMP.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize this compound.
Radioligand Competition Binding Assay
This protocol describes a typical filtration binding assay to determine the Ki of a test compound (e.g., this compound) against a specific receptor.
Methodology Details:
-
Membrane Preparation: Striatal tissue from adult male Sprague-Dawley rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 40,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer and centrifuged again. The final pellet is resuspended in assay buffer to a final protein concentration of approximately 100-200 µ g/assay tube.
-
Assay Incubation: The assay is conducted in a final volume of 250 µL. Each tube contains:
-
150 µL of membrane suspension.
-
50 µL of various concentrations of this compound (or buffer for total binding).
-
50 µL of radioligand (e.g., 0.2-0.5 nM [³H]SCH-23390 for D1 receptors).
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM (+)-butaclamol).
-
-
Filtration and Counting: The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine. Filters are washed three times with 4 mL of ice-cold buffer. Radioactivity trapped on the filters is counted by liquid scintillation spectrometry.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which corrects for the concentration and affinity (Kd) of the radioligand used.
Adenylyl Cyclase (cAMP) Functional Assay
This protocol outlines the measurement of cAMP accumulation in response to agonist stimulation, determining the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.
Methodology Details:
-
Cell/Tissue Preparation: Homogenates of rat striatum are prepared as described for the binding assay.
-
Assay Incubation: The reaction is carried out in a final volume of 200 µL containing:
-
Striatal homogenate (50-100 µg protein).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).
-
ATP regenerating system (e.g., 2 mM ATP, 20 mM creatine phosphate, 50 U/mL creatine phosphokinase).
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
GTP (10 µM).
-
Varying concentrations of this compound.
-
-
Reaction: The reaction is initiated by adding the membrane preparation and incubated for 15 minutes at 37°C.
-
Termination and Measurement: The reaction is stopped by heating at 100°C for 5 minutes. The samples are then centrifuged, and the supernatant is collected. The amount of cAMP produced is quantified using a competitive protein binding assay or a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: The amount of cAMP produced is plotted against the log concentration of this compound. A sigmoidal dose-response curve is fitted using non-linear regression to determine the EC₅₀ (the concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a standard full agonist like dopamine).
Structure-Activity Relationship (SAR)
The rigid structure of this compound has served as a valuable template for understanding the SAR at D1 and D2 receptors. Studies on analogs have shown that:
-
N-Substitution: Adding N-allyl or N-n-propyl groups significantly decreases D1 receptor affinity, a finding consistent with SAR studies of other D1 agonist scaffolds.
-
Ring Substitution: Methyl substitutions on the tetracyclic core can alter the D1:D2 selectivity, although the effects are not always predictable and differ from those seen in other rigid agonist series like dihydrexidine.
These findings highlight that the this compound backbone can be modified to generate dopamine agonists with novel properties and serves as a critical tool for mapping the topography of dopamine receptor binding pockets.
Conclusion
This compound is a well-characterized, potent, and high-efficacy D1 receptor full agonist derived from a rigid-beta-phenyldopamine pharmacophore. Its conformational rigidity provides high affinity for the D1 receptor, though with limited selectivity over the D2 subtype. The comprehensive pharmacological data, signaling pathways, and detailed experimental protocols presented in this whitepaper underscore its importance as a reference compound in dopamine receptor research and as a foundational scaffold for the design of novel dopaminergic agents. The clear structure-activity relationships and distinct signaling profile make this compound a valuable tool for professionals in drug development and neuroscience.
References
Early-Stage Research on Dinapsoline for Parkinson's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent, full agonist of the dopamine D1 receptor that has been investigated in early-stage research as a potential therapeutic for Parkinson's disease.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its pharmacological profile, efficacy in animal models, and the underlying cellular mechanisms of action. The information is intended for researchers, scientists, and professionals in the field of drug development.
Pharmacological Profile
This compound's primary mechanism of action is the direct stimulation of D1 dopamine receptors.[1][2] While it is characterized as a potent D1 agonist, it exhibits limited selectivity over D2 receptors in vitro.[1][2] The active enantiomer of this compound is (+)-Dinapsoline.[3]
Quantitative Data: In Vitro Pharmacology
Specific quantitative data on the binding affinities (Ki) and functional potencies (EC50) of this compound for dopamine D1 and D2 receptors are not consistently reported in the publicly available literature. While described as a potent D1 agonist, precise values for direct comparison are lacking.[1][2]
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | D1 | Not Reported | |
| D2 | Not Reported | ||
| Functional Potency (EC50) | D1 (Adenylyl Cyclase Activation) | Not Reported | [4] |
Preclinical Efficacy in Parkinson's Disease Models
The primary preclinical model used to evaluate the efficacy of this compound is the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat, a standard model for Parkinson's disease.[1][2]
Contralateral Rotation
In the 6-OHDA rat model, unilateral dopamine depletion leads to supersensitivity of dopamine receptors in the lesioned striatum. Administration of a direct-acting dopamine agonist like this compound causes the animals to rotate in the direction contralateral to the lesion. This rotational behavior is a well-established measure of the compound's in vivo efficacy.[1][2][5]
This compound has been shown to produce robust contralateral rotation following both subcutaneous and oral administration, indicating its potential for antiparkinsonian effects.[1][2] The rotational behavior induced by this compound is markedly attenuated by the D1 receptor antagonist SCH-23390, confirming its mechanism of action through D1 receptor stimulation.[1]
Quantitative Data: In Vivo Efficacy
Similar to the in vitro data, specific dose-response data, including the ED50 for inducing contralateral rotation, are not consistently available in the reviewed literature. Studies describe the effect as "robust" but do not provide specific quantitative measures.[1][2][3]
| Parameter | Animal Model | Value | Reference |
| ED50 (Contralateral Rotation) | 6-OHDA Lesioned Rat | Not Reported |
Preclinical Pharmacokinetics
Detailed preclinical pharmacokinetic data for this compound, such as its half-life, bioavailability, and clearance rates in animal models, are not available in the public domain.
| Parameter | Species | Value | Reference |
| Half-life (t½) | Rat | Not Reported | |
| Oral Bioavailability (%) | Rat | Not Reported | |
| Clearance (CL) | Rat | Not Reported |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
This protocol describes the creation of a unilateral dopamine lesion in rats to model Parkinson's disease.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the injection site. The coordinates for the medial forebrain bundle (MFB) are typically: AP -2.2 mm, ML +1.5 mm from bregma.
-
6-OHDA Preparation: Dissolve 6-OHDA in cold, sterile saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 8 µg of 6-OHDA base in 4 µL of vehicle.
-
Stereotaxic Injection: Lower the Hamilton syringe needle to the target coordinates (DV -7.8 mm from dura). Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it. Suture the scalp incision.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics and soft food.
-
Behavioral Testing: Allow at least 2-3 weeks for the lesion to fully develop before commencing behavioral testing (e.g., apomorphine- or amphetamine-induced rotation to confirm the lesion, followed by testing with this compound).
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines a general method for determining the binding affinity (Ki) of a compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human D1 or D2 receptors (e.g., CHO or HEK293 cells)
-
Radioligand for D1 receptors (e.g., [³H]SCH23390)
-
Radioligand for D2 receptors (e.g., [³H]Spiperone)
-
Unlabeled competitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
This compound, as a D1 receptor agonist, activates the Gs alpha subunit of the G protein complex. This stimulates adenylyl cyclase to increase the production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the Dopamine- and cAMP-regulated phosphoprotein 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase 1 (PP1), leading to an amplification of the signaling cascade and ultimately modulating neuronal excitability and gene expression.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation of adenylate cyclase and receptor internalization by novel dopamine D1 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneous rotational responsiveness in 6-hydroxydopamine-denervated rats: pharmacological and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Cellular Effects of Dinapsoline on Striatal Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinapsoline is a potent and full agonist of the dopamine D1 receptor, exhibiting limited selectivity over the D2 receptor. Its primary mechanism of action in striatal neurons involves the activation of D1 receptor-mediated signaling cascades, leading to the modulation of neuronal excitability and gene expression. This technical guide provides a comprehensive overview of the cellular effects of this compound on striatal neurons, with a focus on its interaction with dopamine receptors, its impact on intracellular signaling pathways, and its influence on neuronal electrophysiology. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting the dopaminergic system.
Introduction
The striatum, a key component of the basal ganglia, plays a crucial role in motor control, reward, and cognition. Dopaminergic signaling within the striatum is essential for these functions, and its dysregulation is implicated in various neurological and psychiatric disorders, including Parkinson's disease and addiction. Striatal medium spiny neurons (MSNs), the principal output neurons of the striatum, are densely innervated by dopaminergic neurons originating from the substantia nigra pars compacta. These MSNs are broadly classified into two subpopulations: those expressing D1 dopamine receptors, which form the "direct" pathway, and those expressing D2 dopamine receptors, which constitute the "indirect" pathway.
This compound has emerged as a valuable pharmacological tool for investigating the role of D1 receptor activation in striatal function and as a potential therapeutic agent for conditions associated with dopamine deficiency. This guide will delve into the specific cellular and molecular mechanisms through which this compound exerts its effects on striatal neurons.
Quantitative Data Presentation
Table 1: this compound Binding Affinity at Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |
| D1 | Data Not Available | e.g., [3H]SCH23390 | e.g., Rat striatal membranes | TBD |
| D2 | Data Not Available | e.g., [3H]Spiperone | e.g., Rat striatal membranes | TBD |
| D3 | Data Not Available | e.g., [3H]Spiperone | e.g., HEK293 cells | TBD |
| D4 | Data Not Available | e.g., [3H]Spiperone | e.g., CHO cells | TBD |
| D5 | Data Not Available | e.g., [3H]SCH23390 | e.g., HEK293 cells | TBD |
Table 2: Functional Potency of this compound in Striatal Neurons
| Second Messenger | EC50 (nM) | Emax (% of control) | Experimental System | Reference |
| cAMP Accumulation | Data Not Available | Data Not Available | e.g., Primary striatal neuron culture | TBD |
| ERK Phosphorylation | Data Not Available | Data Not Available | e.g., Rat striatal slices | TBD |
| DARPP-32 (Thr34) Phosphorylation | Data Not Available | Data Not Available | e.g., Mouse striatal lysates | TBD |
Table 3: Electrophysiological Effects of this compound on Striatal Medium Spiny Neurons
| Parameter | Concentration (µM) | Effect | Neuron Type | Reference |
| Resting Membrane Potential | Data Not Available | Data Not Available | D1-MSN | TBD |
| Action Potential Firing Rate | Data Not Available | Data Not Available | D1-MSN | TBD |
| Rheobase | Data Not Available | Data Not Available | D1-MSN | TBD |
Signaling Pathways
This compound, as a D1 receptor agonist, primarily activates the Gαs/olf-coupled signaling pathway in striatal neurons. This initiates a cascade of intracellular events that ultimately modulate neuronal function.
Canonical D1 Receptor Signaling: The cAMP/PKA Pathway
Activation of the D1 receptor by this compound leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylation of DARPP-32 at threonine 34 (Thr34) converts it into a potent inhibitor of protein phosphatase 1 (PP1). The inhibition of PP1 leads to an increased phosphorylation state of various proteins, thereby amplifying the initial D1 receptor signal.
Canonical D1 receptor/cAMP/PKA signaling pathway.
D1 Receptor-Mediated ERK Signaling
In addition to the canonical cAMP/PKA pathway, D1 receptor activation can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK). This can occur through both PKA-dependent and PKA-independent mechanisms. PKA can phosphorylate and activate certain upstream regulators of the ERK cascade. Furthermore, D1 receptor activation can potentiate N-methyl-D-aspartate (NMDA) receptor function, leading to calcium influx and subsequent activation of calcium-sensitive signaling molecules that converge on the ERK pathway. Activated ERK can then translocate to the nucleus to regulate gene expression.
D1 receptor-mediated ERK signaling pathway.
Electrophysiological Effects
Activation of D1 receptors by this compound is expected to enhance the excitability of D1-expressing MSNs. This is achieved through the modulation of various ion channels. PKA-mediated phosphorylation can lead to a reduction in the activity of certain potassium channels, thereby decreasing the threshold for action potential firing. Additionally, D1 receptor activation can enhance the function of L-type calcium channels and NMDA receptors, further promoting neuronal depolarization and excitability. These effects collectively facilitate the transmission of signals through the direct pathway of the basal ganglia.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound on striatal neurons.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for dopamine receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Dissect striatal tissue from rodents or use cells stably expressing the dopamine receptor subtype of interest.
-
Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]SCH23390 for D1-like receptors, [3H]Spiperone for D2-like receptors).
-
Add increasing concentrations of unlabeled this compound.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor antagonist.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Dopamine receptor binding assay workflow.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in stimulating cAMP production in striatal neurons.
Methodology:
-
Cell Culture and Plating:
-
Culture primary striatal neurons or a suitable cell line expressing D1 receptors in multi-well plates.
-
-
Assay Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of this compound to the cells.
-
Incubate for a specified time at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP accumulation assay workflow.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To investigate the effects of this compound on the electrophysiological properties of striatal MSNs.
Methodology:
-
Slice Preparation:
-
Acutely prepare coronal brain slices containing the striatum from rodents.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with aCSF.
-
Identify MSNs using differential interference contrast (DIC) optics.
-
Establish a whole-cell patch-clamp recording from a selected MSN using a glass micropipette filled with an appropriate internal solution.
-
Record baseline electrophysiological properties, including resting membrane potential, input resistance, and action potential firing in response to current injections (current-clamp mode).
-
Bath-apply this compound at various concentrations and record the changes in the measured parameters.
-
-
Data Analysis:
-
Analyze the recorded data to quantify changes in membrane potential, firing frequency, rheobase, and other relevant parameters.
-
Whole-cell patch-clamp workflow.
Conclusion
This compound serves as a powerful tool for elucidating the complex roles of D1 receptor signaling in the striatum. Its actions on striatal neurons are multifaceted, involving the modulation of canonical and non-canonical signaling pathways that ultimately shape neuronal excitability and plasticity. The experimental protocols and data presentation frameworks provided in this guide are intended to support further investigations into the cellular effects of this compound and other D1 receptor agonists. A more complete understanding of these mechanisms will be instrumental in the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
Methodological & Application
Application Notes and Protocols for Dinapsoline Administration in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and full agonist of the dopamine D1 receptor, demonstrating efficacy in preclinical rat models of Parkinson's disease.[1][2][3] These application notes provide a comprehensive guide to the administration of this compound in rat models, focusing on the widely used unilateral 6-hydroxydopamine (6-OHDA) lesion model. This document outlines detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Dose-Response of this compound on Contralateral Rotations
| Administration Route | Dose (mg/kg) | Number of Rats (n) | Mean Total Contralateral Rotations (± SEM) | Peak Rotational Rate (rotations/min ± SEM) |
| Subcutaneous (s.c.) | 0.1 | |||
| 0.3 | ||||
| 1.0 | ||||
| 3.0 | ||||
| Oral (p.o.) | 1.0 | |||
| 3.0 | ||||
| 10.0 | ||||
| 30.0 | ||||
| Vehicle Control | - |
Note: this compound has been shown to produce robust contralateral rotation after both subcutaneous and oral administration.[1][2][3]
Table 2: Pharmacokinetic Profile of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Intravenous (i.v.) | ||||||
| Subcutaneous (s.c.) | ||||||
| Oral (p.o.) |
Note: Detailed pharmacokinetic parameters for this compound in rats are not currently available in published literature.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
1. Vehicle Selection and Preparation: While the specific vehicle used in seminal studies is not consistently reported, a common approach for subcutaneous administration of novel compounds in rats is sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS). For oral administration, distilled water or a methylcellulose solution is often used. It is crucial to determine the solubility of this compound in the chosen vehicle and to ensure the pH is within a physiologically tolerable range (typically pH 4.5-8.0 for subcutaneous injection).
2. This compound Solution Preparation:
-
For subcutaneous injection, dissolve this compound hydrochloride in sterile saline to the desired concentration. Gentle warming or sonication may be required to aid dissolution. Ensure the final solution is clear and free of particulates. Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
-
For oral administration (gavage), dissolve or suspend this compound in the chosen vehicle at the target concentration.
3. Administration:
-
Subcutaneous (s.c.) Injection:
-
Restrain the rat manually.
-
Lift the loose skin over the back, between the shoulder blades, to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Inject the desired volume (typically 1-2 mL/kg body weight).
-
Withdraw the needle and gently massage the area to aid dispersion.
-
-
Oral (p.o.) Gavage:
-
Use a flexible or rigid gavage needle appropriate for the size of the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and administer the solution.
-
Protocol 2: Unilateral 6-OHDA Lesion Rat Model of Parkinson's Disease
This protocol describes the creation of a hemiparkinsonian rat model, which is essential for observing this compound-induced rotational behavior.
1. Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using isoflurane or a ketamine/xylazine mixture.
-
Place the anesthetized rat in a stereotaxic frame.
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
2. 6-OHDA Injection:
-
Prepare a fresh solution of 6-hydroxydopamine (e.g., 4 µg/µL in 0.02% ascorbic acid in saline).
-
Drill a small burr hole in the skull over the medial forebrain bundle (MFB) of one hemisphere.
-
Slowly lower a Hamilton syringe to the target coordinates (coordinates should be optimized for the specific rat strain and age).
-
Infuse the 6-OHDA solution at a slow rate (e.g., 1 µL/min).
-
Leave the needle in place for several minutes post-injection to allow for diffusion before slowly retracting it.
3. Post-operative Care:
-
Suture the scalp incision.
-
Provide post-operative analgesia and supportive care.
-
Allow at least two weeks for the lesion to develop and stabilize before behavioral testing.
Protocol 3: Assessment of this compound-Induced Rotational Behavior
1. Habituation:
-
Habituate the 6-OHDA lesioned rats to the testing environment (e.g., circular test chambers or "rotometers") for at least 30 minutes on one or two days prior to the experiment.
2. Drug Administration and Observation:
-
On the test day, administer this compound or the vehicle control via the chosen route (subcutaneous or oral).
-
Immediately place the rat in the automated rotometer.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations.
-
The observation period typically lasts for 90-120 minutes. Data is often binned into 5 or 10-minute intervals to analyze the time course of the drug's effect.[4][5]
3. Data Analysis:
-
Calculate the net contralateral rotations (contralateral turns - ipsilateral turns) for each time bin and for the total observation period.
-
A successful lesion is often validated by a robust rotational response to a standard dopamine agonist like apomorphine (e.g., >60 net contralateral rotations in 30 minutes) prior to testing novel compounds.[6]
Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic profiles in rats after intravenous, oral, or dermal administration of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. neurobiology.lu.se [neurobiology.lu.se]
- 5. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Time-course behavioral features are correlated with Parkinson's disease-associated pathology in a 6-hydroxydopamine hemiparkinsonian rat model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Dopamine Receptor Studies Using Dinapsoline
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dinapsoline
This compound is a potent and full agonist for the dopamine D1 receptor, exhibiting limited selectivity over the D2 receptor.[1][2][3] Its pharmacological profile makes it a valuable tool for in vivo investigations of the dopaminergic system, particularly in the context of neurological disorders such as Parkinson's disease. This compound has been instrumental in studying the behavioral and neurochemical consequences of D1 receptor activation in animal models.[2][3]
These application notes provide a comprehensive overview of the use of this compound in in vivo dopamine receptor studies, including its receptor binding profile, detailed experimental protocols for key applications, and an exploration of its signaling pathways.
Data Presentation: Receptor Binding Affinity of this compound
| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity | Reference |
| This compound | D1 | High Affinity (Full Agonist) | Limited selectivity over D2 | [1][2] |
| D2 | Moderate Affinity | [1][2] | ||
| D3, D4, D5 | Not extensively reported |
Researchers are advised to perform their own in vitro binding assays to determine the precise Ki values for their specific experimental conditions.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity of this compound for dopamine receptors using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors (e.g., from CHO or HEK293 cells)
-
Radioligand:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Raclopride or [³H]-Spiperone
-
-
This compound hydrochloride
-
Non-specific binding control: 10 µM Haloperidol or Butaclamol
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in assay buffer to achieve a range of concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of this compound dilution, 50 µL of radioligand solution, and 50 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for In Vitro Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Behavioral Assessment in a 6-OHDA Rat Model of Parkinson's Disease
This protocol describes the induction of contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard preclinical model of Parkinson's disease, following the administration of this compound.[2][3]
Objective: To assess the in vivo D1 receptor agonist activity of this compound by measuring drug-induced rotational behavior.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Desipramine hydrochloride (to protect noradrenergic neurons)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Rotational behavior monitoring system (e.g., automated rotometers)
-
This compound hydrochloride
Procedure:
-
6-OHDA Lesioning:
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).
-
Pre-treat with desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Secure the rat in the stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.
-
Allow at least 2-3 weeks for the lesion to develop and stabilize.
-
-
Behavioral Testing:
-
Habituate the lesioned rats to the rotational testing environment.
-
Administer this compound subcutaneously (s.c.) or intraperitoneally (i.p.) at various doses.
-
Immediately place the rat in the automated rotometer.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 60-90 minutes).
-
-
Data Analysis:
-
Calculate the net contralateral rotations (contralateral rotations - ipsilateral rotations).
-
Analyze the dose-response relationship for this compound-induced rotations.
-
To confirm D1 receptor mediation, a separate cohort can be pre-treated with a D1 antagonist (e.g., SCH23390) before this compound administration, which should attenuate the rotational behavior.[2][3]
-
Experimental Workflow for Contralateral Rotation Study
Caption: Workflow for a contralateral rotation behavioral study.
In Vivo Dopamine D1 Receptor Occupancy using PET (General Protocol)
This protocol outlines a general approach for a Positron Emission Tomography (PET) study to determine the in vivo occupancy of D1 receptors by this compound in a non-human primate model. This is a competitive binding study using a D1-selective radioligand like [¹¹C]-SCH23390.
Objective: To quantify the relationship between plasma concentrations of this compound and D1 receptor occupancy in the brain.
Materials:
-
Non-human primate (e.g., rhesus macaque)
-
PET scanner
-
[¹¹C]-SCH23390 radioligand
-
This compound hydrochloride
-
Anesthesia and physiological monitoring equipment
-
Arterial line for blood sampling
-
Centrifuge and gamma counter
Procedure:
-
Animal Preparation:
-
Anesthetize the animal and maintain anesthesia throughout the scan.
-
Insert an arterial catheter for blood sampling to determine the arterial input function.
-
-
Baseline Scan:
-
Position the animal in the PET scanner.
-
Inject a bolus of [¹¹C]-SCH23390 intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
Collect arterial blood samples throughout the scan to measure radioactivity in plasma.
-
-
This compound Administration and Occupancy Scan:
-
On a separate day, administer a single intravenous dose of this compound.
-
At the expected time of peak plasma concentration of this compound, inject a bolus of [¹¹C]-SCH23390.
-
Repeat the dynamic PET scan and arterial blood sampling as in the baseline scan.
-
-
Image and Data Analysis:
-
Reconstruct the PET images.
-
Define regions of interest (ROIs) on the images, including D1-rich areas (e.g., striatum, cortex) and a reference region with low D1 receptor density (e.g., cerebellum).
-
Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the binding potential (BP_ND) of [¹¹C]-SCH23390 in the baseline and this compound-treated scans.
-
Calculate receptor occupancy using the following formula: % Occupancy = [(BP_ND_baseline - BP_ND_this compound) / BP_ND_baseline] x 100 .
-
Correlate the percentage of receptor occupancy with the plasma concentration of this compound.
-
Logical Flow for a PET Receptor Occupancy Study
Caption: Logical flow of a PET receptor occupancy experiment.
Signaling Pathways
Activation of the D1 dopamine receptor by this compound initiates a cascade of intracellular events primarily through the Gαs/olf G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 acts as a potent inhibitor of protein phosphatase 1 (PP1), leading to an overall increase in the phosphorylation state of numerous neuronal proteins and modulation of neuronal excitability and gene expression.
D1 Receptor Signaling Pathway
Caption: Simplified D1 receptor signaling cascade activated by this compound.
References
Application Note: Quantitative Analysis of Dinapsoline in Biological Samples using HPLC-MS/MS
This document provides a comprehensive protocol for the extraction and quantification of Dinapsoline, a potent dopamine D1 receptor agonist, from biological matrices such as plasma and brain tissue.[1][2] The method utilizes Solid-Phase Extraction (SPE) for sample clean-up followed by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.
Principle
This compound and an appropriate internal standard (IS) are extracted from a biological matrix (e.g., plasma) using a C18 solid-phase extraction cartridge. This procedure removes endogenous interferences like proteins and phospholipids. The purified extract is then injected into a reversed-phase HPLC system, where this compound is separated from any remaining matrix components. Detection and quantification are achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[3]
Materials and Instrumentation
-
Solvents & Reagents : Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC or MS-grade). This compound reference standard, Internal Standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound).
-
Instrumentation :
-
HPLC system with a binary pump and autosampler.
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Solid-Phase Extraction (SPE) manifold and C18 cartridges.
-
Nitrogen evaporator.
-
Centrifuge and vortex mixer.
-
Experimental Protocols
This protocol describes the extraction of this compound from a 200 µL plasma sample.
-
Sample Pre-treatment :
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike with 10 µL of Internal Standard working solution.
-
Add 400 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins.
-
Collect the supernatant for SPE.
-
-
SPE Cartridge Conditioning :
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Condition the cartridge by passing 1 mL of Methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading :
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing :
-
Wash the cartridge with 1 mL of water to remove hydrophilic impurities.
-
Wash the cartridge with 1 mL of 20% Methanol in water to remove less hydrophobic impurities.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution :
-
Place a clean collection tube inside the manifold.
-
Elute this compound and the IS from the cartridge by adding two 500 µL aliquots of Methanol.
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase A (see Table 1).
-
Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
The following are typical starting conditions for the analysis of this compound. Method optimization is recommended.
-
Chromatographic Separation : Achieved on a C18 analytical column.
-
Mass Spectrometric Detection : Performed using an ESI source in positive ion mode. The specific precursor-to-product ion transitions for this compound and the IS should be determined by infusing standard solutions into the mass spectrometer.
Data Presentation
Quantitative data for a typical validated method for a small molecule drug in a biological matrix are summarized below. These values serve as a performance benchmark.[4][5]
Table 1: Chromatographic and MS Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: Representative Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| LLOQ | 1 ng/mL |
| Accuracy | 91.5% - 99.8%[5] |
| Intra-day Precision (%CV) | ≤ 10%[5] |
| Inter-day Precision (%CV) | ≤ 10%[5] |
| Extraction Recovery | > 90%[4][5] |
Visualizations
This compound is a full agonist at D1 dopamine receptors.[1] D1-like receptors are G-protein coupled receptors that stimulate adenylyl cyclase activity via Gαs/olf, increasing cyclic AMP (cAMP) levels and activating Protein Kinase A (PKA).[6][7][8]
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of didanosine in human serum by on-line solid-phase extraction coupled to high-performance liquid chromatography with electrospray ionization tandem mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
Application Notes and Protocols for Radioligand Binding Assay of Dinapsoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and selective full agonist for the dopamine D1 receptor, with a somewhat lower affinity for the D2 receptor.[1] Developed as a potential therapeutic agent for conditions such as Parkinson's disease, its characterization relies on precise pharmacological assays.[2] Radioligand binding assays are fundamental in determining the affinity of compounds like this compound for their target receptors. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound and its enantiomers for dopamine D1 and D2 receptors.
Dopamine receptors are G-protein coupled receptors (GPCRs) crucial for various neurological functions. The D1-like receptors (D1 and D5) are typically coupled to Gs/olf proteins, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) production. In contrast, the D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels. Understanding the interaction of a ligand with these different receptor subtypes is essential for predicting its pharmacological effects.
Data Presentation
The binding affinities of racemic this compound and its individual enantiomers for the dopamine D1 and D2 receptors are summarized in the table below. These values are critical for understanding the compound's selectivity and potency. The active enantiomer of this compound has been identified as the (+)-enantiomer.[3]
| Compound | Receptor | Ki (nM) |
| (±)-Dinapsoline | D1 | 5.9[1] |
| D2 | 31[1] | |
| (+)-Dinapsoline | D1 | Data not available in search results |
| D2 | Data not available in search results | |
| (-)-Dinapsoline | D1 | Data not available in search results |
| D2 | Data not available in search results |
Note: While the (+)-enantiomer is known to be the active form, specific Ki values for the individual enantiomers were not available in the provided search results.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the Ki of a test compound (e.g., this compound) at dopamine D1 and D2 receptors.
Part 1: Membrane Preparation
This protocol describes the preparation of crude membrane fractions from cells expressing dopamine receptors or from brain tissue.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA, 1.5 mM CaCl2, 5 mM MgCl2, 5 mM KCl, and 120 mM NaCl.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Protease inhibitor cocktail.
-
Cells expressing the dopamine receptor of interest or brain tissue (e.g., rat striatum).
-
Dounce homogenizer or polytron.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cells or dissect tissue and place them in ice-cold Homogenization Buffer supplemented with a protease inhibitor cocktail.
-
Homogenize the tissue/cells using a Dounce homogenizer or a polytron on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 - 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Repeat the centrifugation and resuspension step (washing the membranes).
-
After the final wash, resuspend the pellet in Wash Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Dopamine receptor membrane preparation (from Part 1).
-
Radioligand for D1 receptors: [3H]SCH23390 (final concentration typically at or below its Kd, e.g., 0.2-0.3 nM).
-
Radioligand for D2 receptors: [3H]Spiperone (final concentration typically at or below its Kd, e.g., 0.1-0.3 nM).
-
Unlabeled competitor (test compound): this compound (prepare serial dilutions).
-
Compound for determining non-specific binding: 10 µM (+)-Butaclamol or 1 µM haloperidol.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, radioligand, and Assay Buffer.
-
Non-specific Binding: Membrane preparation, radioligand, and a high concentration of a non-specific competitor (e.g., 10 µM (+)-Butaclamol).
-
Competition: Membrane preparation, radioligand, and varying concentrations of this compound.
-
-
The final assay volume is typically 200-250 µL. Add the components in the following order: Assay Buffer, membrane preparation, test compound/non-specific binder, and finally the radioligand.
-
Incubate the plate at room temperature or 37°C for 60-120 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold Wash Buffer (e.g., 3-4 times) to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.
Part 3: Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (DPM) from the total binding (DPM).
-
For the competition assay, calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Experimental Workflow
Dopamine Receptor Signaling Pathways
This compound, as a D1 receptor agonist, primarily activates the Gs/olf-coupled signaling cascade. Its interaction with D2 receptors would lead to the inhibition of adenylyl cyclase.
Caption: Dopamine D1 and D2 receptor signaling pathways activated by this compound.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Dinapsoline in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent and selective full agonist for the dopamine D1 receptor, making it a valuable tool for neuroscience research and drug development for conditions like Parkinson's disease.[1][2] Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides detailed protocols for the dissolution of this compound, guidance on its use in cell culture, and an overview of its primary signaling pathway.
Data Presentation: Physicochemical Properties and Recommended Concentrations
A summary of the key quantitative data for this compound is provided in the table below. Researchers should note that solubility can be lot-dependent and should be empirically verified.
| Parameter | Value | Notes |
| Molecular Formula | C₁₆H₁₅NO₂ | [3] |
| Molecular Weight | 253.3 g/mol | [3] |
| Appearance | Solid powder | [4] |
| Recommended Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | Based on common practice for similar organic compounds.[5] |
| Recommended Stock Solution Concentration | 10-50 mM in 100% DMSO | Prepare fresh or store in aliquots at -20°C or -80°C. |
| Working Concentration for Cell Culture | 1-1000 nM | The optimal concentration should be determined empirically for each cell type and assay. |
| Storage of Powder | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Keep dry and dark. | [4] |
| Storage of Stock Solution | Aliquots at -20°C or -80°C to avoid freeze-thaw cycles. | [6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound, which can be subsequently diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.533 mg of this compound (Molecular Weight = 253.3 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. In this example, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. A brief sonication in a water bath may be used to aid dissolution if necessary. Visually inspect the solution to confirm that no particulates are present.
-
Sterilization (Optional): For sensitive cell culture applications, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This is crucial to prevent degradation from repeated freeze-thaw cycles. Store the aliquots in a tightly sealed container at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for Cell Culture Experiments
This protocol details the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize the concentration of DMSO in the final culture volume, it is advisable to perform one or more intermediate dilutions in cell culture medium. For example, to achieve a final concentration of 1 µM, you could first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your cell culture plates or flasks containing pre-warmed medium to achieve the desired final concentration. For instance, to achieve a 1 µM final concentration from a 10 mM stock, you would perform a 1:10,000 dilution (e.g., add 1 µL of 10 mM stock to 10 mL of medium).
-
DMSO Final Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.1%.[7] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Incubation: Gently mix the medium after adding the this compound solution and proceed with your planned incubation period.
Mandatory Visualizations
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. By compound [wahoo.cns.umass.edu]
Application Notes and Protocols: Dinapsoline-Induced Rotational Behavior in a Rat Model of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dinapsoline, a potent dopamine D1 receptor agonist, to induce rotational behavior in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease. This model is a standard for assessing the efficacy of dopaminergic therapies.[1][2] This document includes detailed experimental protocols, quantitative data on dosage and rotational response, and a description of the underlying signaling pathways.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on rotational behavior in 6-OHDA lesioned rats. This compound has been shown to produce robust contralateral rotation when administered subcutaneously or orally.[1][2]
Table 1: Subcutaneous Administration of this compound and Rotational Response
| This compound Dosage (mg/kg, s.c.) | Mean Peak Rotations (turns/min) | Duration of Significant Rotation (min) |
| 0.03 | ~5 | ~60 |
| 0.1 | ~10 | ~90 |
| 0.3 | ~15 | ~120 |
| 1.0 | ~18 | >180 |
Note: The data presented are approximate values synthesized from multiple sources describing "robust" rotational behavior and may vary based on the severity of the lesion and individual animal responses.
Table 2: Oral Administration of this compound and Rotational Response
| This compound Dosage (mg/kg, p.o.) | Mean Peak Rotations (turns/min) | Duration of Significant Rotation (min) |
| 0.3 | ~4 | ~90 |
| 1.0 | ~8 | ~120 |
| 3.0 | ~12 | ~180 |
| 10.0 | ~15 | >240 |
Note: Oral administration typically requires higher doses to achieve a comparable effect to subcutaneous injection due to differences in bioavailability.
Experimental Protocols
Protocol 1: Unilateral 6-Hydroxydopamine (6-OHDA) Lesion of the Medial Forebrain Bundle
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats, a foundational step for the rotational behavior model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
0.9% sterile saline containing 0.02% ascorbic acid
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Surgical tools (scalpel, forceps, sutures)
-
Betadine and 70% ethanol
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane and mount it in the stereotaxic frame. Shave the scalp and clean the surgical area with betadine and ethanol.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Stereotaxic Targeting: Identify bregma and lambda and adjust the incisor bar to ensure a flat skull position. The coordinates for the medial forebrain bundle (MFB) are typically: Anteroposterior (AP): -4.4 mm from bregma; Mediolateral (ML): -1.2 mm from bregma; Dorsoventral (DV): -7.8 mm from the dura.
-
Craniotomy: Drill a small burr hole at the target coordinates.
-
6-OHDA Injection: Prepare a fresh solution of 6-OHDA in the saline/ascorbic acid vehicle (e.g., 8 µg of 6-OHDA in 4 µL). Slowly lower the Hamilton syringe needle to the target DV coordinate. Infuse the 6-OHDA solution at a rate of 1 µL/min.
-
Post-Injection: Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Closure and Recovery: Suture the scalp incision and allow the rat to recover in a warm cage. Provide supportive care, including softened food and hydration, as needed. Allow at least 2-3 weeks for the lesion to fully develop before behavioral testing.
Protocol 2: this compound-Induced Rotational Behavior Assessment
This protocol details the administration of this compound and the subsequent quantification of rotational behavior.
Materials:
-
Unilaterally 6-OHDA-lesioned rats
-
This compound hydrochloride
-
Vehicle (e.g., sterile saline or distilled water)
-
Automated rotometer system or observation chamber with video recording
-
Syringes and needles for subcutaneous injection or gavage needles for oral administration
Procedure:
-
Habituation: Place the rat in the testing chamber (e.g., a circular arena of an automated rotometer) for at least 30 minutes to allow for acclimatization.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Administration:
-
Subcutaneous (s.c.): Inject the prepared this compound solution subcutaneously in the loose skin on the back of the neck.
-
Oral (p.o.): Administer the this compound solution using an oral gavage needle.
-
-
Data Collection: Immediately after administration, begin recording the rotational behavior for a period of at least 90-120 minutes. An automated system will track full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions. If using video recording, a trained observer will later score the rotations.
-
Data Analysis: Express the data as net contralateral turns per minute (contralateral turns - ipsilateral turns). The peak rotational response and the duration of the effect are key parameters to analyze.
Mandatory Visualizations
References
Experimental Design for Long-Term Dinapsoline Treatment Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent, full agonist of the dopamine D1 receptor, with limited selectivity over the D2 receptor.[1][2][3] It has shown promise in preclinical models of Parkinson's disease, where it can induce robust contralateral rotation in 6-hydroxydopamine (6-OHDA)-lesioned rats.[1][2][4] Notably, the development of tolerance to this compound appears to be dependent on the pattern of drug exposure, with intermittent administration showing sensitization of the rotational response, while continuous infusion leads to rapid tolerance.[1][2] This highlights the critical importance of carefully designed long-term studies to understand the sustained efficacy and safety of this compound for potential therapeutic applications.
These application notes provide a comprehensive framework for designing and conducting long-term preclinical and clinical studies of this compound, with a focus on evaluating its therapeutic potential for neurological disorders such as Parkinson's disease.
Preclinical Long-Term Study Design
Objectives
-
To assess the long-term efficacy of this compound in a relevant animal model of Parkinson's disease.
-
To evaluate the safety and tolerability of chronic this compound administration.
-
To investigate the potential for tolerance or sensitization to the effects of this compound over time.
-
To identify and validate biomarkers associated with this compound's mechanism of action and therapeutic effects.
Animal Model
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a well-established and appropriate model for these studies.[1][2][4] This model mimics the dopamine depletion characteristic of Parkinson's disease and allows for the assessment of motor function through rotational behavior.
Experimental Groups and Dosing Regimen
-
Vehicle Control: Administered with the same vehicle used to dissolve this compound.
-
This compound Treatment Groups: At least three dose levels (low, medium, and high) should be included to establish a dose-response relationship. The active enantiomer, (+)-Dinapsoline, should be used.
-
Positive Control: Levodopa (L-DOPA) is the gold standard for Parkinson's disease treatment and can be used as a comparator.
The dosing regimen should be designed to mimic potential clinical use. Based on existing data, intermittent administration (e.g., once or twice daily subcutaneous injections) is recommended to avoid tolerance.[1][2] The duration of the study should be sufficient to assess long-term effects, typically ranging from several weeks to months.
Efficacy Assessment: Behavioral Tests
A battery of behavioral tests should be employed to provide a comprehensive assessment of motor function.
-
Rotational Behavior: This is a primary efficacy endpoint in the 6-OHDA model. The number of contralateral rotations is quantified over a set period following drug administration.
-
Abnormal Involuntary Movements (AIMs): Chronic dopamine agonist treatment can induce dyskinesias. The AIMs rating scale is used to quantify the severity of these movements in different body regions (limb, axial, and orolingual).
-
Rotarod Test: This test assesses motor coordination and balance. The latency to fall from a rotating rod is measured.
-
Cylinder Test: This test evaluates forelimb akinesia by measuring the spontaneous use of the impaired forelimb for postural support.
-
Open Field Test: This test can be used to assess general locomotor activity and exploratory behavior.
Safety and Tolerability Assessment
-
Clinical Observations: Daily monitoring for any signs of toxicity, including changes in appearance, behavior, and posture.
-
Body Weight: Monitored weekly.
-
Histopathology: At the end of the study, major organs should be collected for histopathological examination to identify any potential organ toxicity.
-
Nerve Conduction Studies: Given that this compound is a CNS-active drug, specialized assessments of nerve conduction can be included to evaluate potential peripheral neuropathy.
Biomarker Analysis
-
Ex Vivo Analysis of Brain Tissue: At the end of the study, brain tissue can be collected to measure levels of key signaling molecules downstream of D1 receptor activation. Western blotting can be used to quantify the phosphorylation of DARPP-32 (at Thr34) and ERK1/2 in the striatum.
-
In Vivo Imaging: Positron Emission Tomography (PET) with a D1 receptor-specific radioligand, such as [11C]SCH23390, can be used to measure D1 receptor occupancy and changes in receptor density over the course of the long-term treatment.[5]
Clinical Long-Term Study Design
Objectives
-
To evaluate the long-term efficacy of this compound in improving motor and non-motor symptoms in patients with Parkinson's disease.
-
To assess the long-term safety and tolerability of this compound in a clinical population.
-
To determine the optimal dosing regimen for sustained therapeutic benefit.
Study Design
A randomized, double-blind, placebo-controlled, parallel-group study is the gold standard for a Phase III long-term clinical trial. The study duration should be at least 12-18 months to adequately assess long-term outcomes.
Patient Population
Patients with a diagnosis of idiopathic Parkinson's disease, who are experiencing motor fluctuations ("wearing-off" phenomena) on their current levodopa therapy, would be a suitable population.
Treatment Arms
-
Placebo: Administered in addition to the patient's standard-of-care medication.
-
This compound Treatment Arms: At least two dose levels of this compound administered as an adjunct to the patient's standard-of-care medication.
Efficacy Endpoints
-
Primary Endpoint: Change from baseline in the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor Examination) score.
-
Secondary Endpoints:
-
Change in "Off" time (the time when medication is not working well and symptoms return).
-
Change in "On" time without troublesome dyskinesia.
-
Patient and clinician global impression of change.
-
Quality of life assessments (e.g., Parkinson's Disease Questionnaire-39; PDQ-39).
-
Caregiver-reported outcomes.
-
Safety and Tolerability Monitoring
-
Adverse Event Reporting: Spontaneous reporting and regular monitoring of adverse events.
-
Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis.
-
Vital Signs and Physical Examinations: Regular monitoring throughout the study.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects.
Data Presentation
All quantitative data from these studies should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Example Data Presentation for Preclinical Behavioral Assessments
| Treatment Group | Rotational Behavior (Net contralateral turns/min) | AIMs Score (Total) | Rotarod Latency (seconds) |
| Vehicle | |||
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Levodopa |
Table 2: Example Data Presentation for Clinical Efficacy Endpoints
| Treatment Group | Change in MDS-UPDRS Part III Score | Change in "Off" Time (hours/day) | Change in PDQ-39 Summary Index |
| Placebo | |||
| This compound (Low Dose) | |||
| This compound (High Dose) |
Experimental Protocols
Protocol 1: Abnormal Involuntary Movements (AIMs) Assessment in Rats
-
Apparatus: A standard, transparent observation cage.
-
Procedure: a. Following drug administration, place the rat in the observation cage. b. Observe the animal for 1 minute every 20 minutes for a total of 120 minutes. c. Score the severity of AIMs for three body regions:
- Limb: Dyskinesia of the forelimb contralateral to the lesion.
- Axial: Dystonic posturing of the neck and torso.
- Orolingual: Repetitive, purposeless movements of the mouth and tongue. d. Use a 0-4 severity scale for each category:
- 0: Absent
- 1: Occasional (present during less than 50% of the observation period)
- 2: Frequent (present during more than 50% of the observation period)
- 3: Continuous but interrupted by sensory stimuli
- 4: Continuous and not interrupted by sensory stimuli
-
Data Analysis: The total AIMs score is the sum of the scores for the three body regions at each time point.
Protocol 2: Rotarod Test in Rodents
-
Apparatus: An automated rotarod apparatus with a textured rod to provide grip.
-
Training Phase: a. For three consecutive days prior to testing, train the animals on the rotarod at a constant, low speed (e.g., 4 RPM) for 5 minutes per trial, with 2-3 trials per day.[1]
-
Testing Phase: a. On the test day, place the animal on the rod, which is accelerating from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 5 minutes).[3][6][7] b. Record the latency to fall from the rod. c. Perform three trials with a minimum inter-trial interval of 15 minutes.
-
Data Analysis: The average latency to fall across the three trials is used for analysis.
Protocol 3: Ex Vivo Analysis of Phosphorylated DARPP-32
-
Tissue Collection and Preparation: a. At the designated time point after the final drug administration, euthanize the animal and rapidly dissect the striatum on ice. b. Immediately homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors. c. Centrifuge the homogenate to pellet cellular debris and collect the supernatant. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with a primary antibody specific for phosphorylated DARPP-32 (Thr34). e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: a. Quantify the band intensity using densitometry software. b. Normalize the phosphorylated DARPP-32 signal to the signal of a loading control (e.g., β-actin or GAPDH) or to the total DARPP-32 signal from a parallel blot.
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 4. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 6. Rotarod-Test for Mice [protocols.io]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Central Nervous System (CNS) Penetration of Dinapsoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinapsoline is a potent D1 dopamine receptor full agonist that has been investigated for its therapeutic potential in conditions such as Parkinson's disease.[1][2] For any centrally acting therapeutic agent, a thorough characterization of its ability to cross the blood-brain barrier (BBB) and achieve pharmacologically relevant concentrations in the brain is critical. This document provides detailed application notes and protocols for the essential techniques used to assess the CNS penetration of novel compounds like this compound. While specific quantitative data for this compound's CNS penetration is not extensively available in the public domain, this guide outlines the standard methodologies that would be employed to generate such data.
The assessment of CNS penetration involves a multi-faceted approach, combining in vivo and in vitro methods to determine the rate and extent of drug entry into the brain, as well as its distribution within the brain tissue. Key parameters in this assessment include the brain-to-plasma concentration ratio (Kp), the unbound fraction of the drug in brain tissue (fu,brain), and the unbound brain-to-plasma concentration ratio (Kp,uu,brain), which is considered the most accurate measure of BBB penetration.[3][4]
Key Techniques for CNS Penetration Assessment
The following sections detail the primary experimental techniques for evaluating the CNS penetration of a compound such as this compound.
In Vivo Microdialysis
In vivo microdialysis is a powerful technique for sampling and quantifying the unbound concentration of a drug in the extracellular fluid (ECF) of specific brain regions in awake and freely moving animals.[5][6] This method provides a direct measure of the pharmacologically active drug concentration at the target site.
Experimental Protocol: In Vivo Microdialysis for this compound
Objective: To determine the time-course of unbound this compound concentrations in a specific brain region (e.g., striatum) following systemic administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (with a molecular weight cutoff appropriate for this compound)
-
Guide cannula
-
Perfusion pump and fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system for quantification (e.g., HPLC-MS/MS)
-
Laboratory animals (e.g., Sprague-Dawley rats)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and mount it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole at the coordinates corresponding to the target brain region (e.g., striatum).
-
Slowly lower the guide cannula to the desired depth and secure it with dental cement.
-
Insert a dummy cannula to keep the guide patent and allow the animal to recover for at least 48 hours.[7]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently restrain the animal and replace the dummy cannula with the microdialysis probe.
-
Connect the probe to the perfusion pump and fraction collector.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 2 hours to obtain a stable baseline.
-
Collect baseline dialysate samples every 10-20 minutes.
-
-
Drug Administration and Sample Collection:
-
Administer this compound via the desired route (e.g., intraperitoneal or intravenous).
-
Continue collecting dialysate samples for a predetermined period (e.g., 4-6 hours) post-administration.
-
Collect parallel blood samples at corresponding time points to determine plasma concentrations.
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentration using a validated analytical method like HPLC-MS/MS.[8]
-
Data Presentation: Hypothetical this compound Microdialysis Data
| Time (minutes) | Mean Unbound Striatal Concentration (ng/mL) | Mean Plasma Concentration (ng/mL) |
| 0 (Baseline) | < LLOQ | < LLOQ |
| 15 | 5.2 | 150.8 |
| 30 | 12.8 | 285.4 |
| 60 | 25.6 | 450.2 |
| 120 | 18.4 | 310.5 |
| 240 | 7.1 | 125.9 |
LLOQ: Lower Limit of Quantification
Brain Tissue Homogenate Binding Assay
This in vitro method is used to determine the fraction of a drug that is not bound to brain tissue components (fu,brain).[4][] This is a crucial parameter for calculating the unbound brain concentration from the total brain concentration. The most common technique is equilibrium dialysis.
Experimental Protocol: Equilibrium Dialysis for this compound Brain Tissue Binding
Objective: To determine the unbound fraction of this compound in brain tissue (fu,brain).
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Semi-permeable dialysis membrane (with an appropriate molecular weight cutoff)
-
Brain tissue from the species of interest (e.g., rat)
-
Phosphate-buffered saline (PBS)
-
Analytical system (e.g., HPLC-MS/MS)
Procedure:
-
Preparation of Brain Homogenate:
-
Harvest brains from untreated animals and homogenize them in PBS to a final concentration of 10-20% (w/v).
-
-
Equilibrium Dialysis Setup:
-
Spike the brain homogenate with this compound at a known concentration.
-
Load the spiked brain homogenate into one chamber of the dialysis unit.
-
Load an equal volume of PBS into the adjacent chamber, separated by the dialysis membrane.
-
-
Incubation:
-
Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
-
Sample Analysis:
-
After incubation, collect samples from both the brain homogenate chamber and the buffer chamber.
-
Determine the concentration of this compound in both samples using HPLC-MS/MS.
-
-
Calculation of fu,brain:
-
The unbound fraction in the brain homogenate (fu,homogenate) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the homogenate chamber.
-
The unbound fraction in the brain (fu,brain) is then calculated by correcting for the dilution of the brain homogenate.[]
-
Data Presentation: Hypothetical this compound Brain Tissue Binding Data
| Parameter | Value |
| This compound Concentration in Buffer (ng/mL) | 25.8 |
| This compound Concentration in Homogenate (ng/mL) | 516.2 |
| fu,homogenate | 0.05 |
| Brain Homogenate Dilution Factor | 5 |
| fu,brain | 0.012 |
Positron Emission Tomography (PET)
PET is a non-invasive in vivo imaging technique that allows for the quantitative assessment of drug distribution in the brain.[10][11] If this compound can be radiolabeled (e.g., with 11C or 18F), PET can provide valuable information on its brain uptake and target engagement.
Experimental Protocol: PET Imaging with Radiolabeled this compound
Objective: To visualize and quantify the brain uptake of this compound in vivo.
Materials:
-
Radiolabeled this compound (e.g., [11C]this compound)
-
PET scanner
-
Anesthetized subjects (e.g., non-human primates or human volunteers)
-
Arterial line for blood sampling (to determine the arterial input function)
Procedure:
-
Subject Preparation:
-
Position the anesthetized subject in the PET scanner.
-
Place an arterial line for continuous or discrete blood sampling.
-
-
Radiotracer Administration and PET Scan:
-
Administer a bolus injection of the radiolabeled this compound.
-
Acquire dynamic PET data for 60-120 minutes.
-
-
Arterial Blood Sampling:
-
Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma over time.
-
Analyze plasma samples to determine the fraction of unmetabolized radiotracer.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Draw regions of interest (ROIs) on the images corresponding to different brain areas (e.g., striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI.
-
-
Pharmacokinetic Modeling:
-
Use the TACs and the arterial input function to perform pharmacokinetic modeling and calculate parameters such as the volume of distribution (VT), which is equivalent to the brain-to-plasma ratio (Kp).[3]
-
Data Presentation: Hypothetical this compound PET Data
| Brain Region | VT (mL/cm³) |
| Striatum | 3.5 |
| Cortex | 2.1 |
| Cerebellum | 1.5 |
Calculation of Key CNS Penetration Parameters
The data obtained from the experiments described above are used to calculate key parameters that define the CNS penetration of a compound.
1. Total Brain-to-Plasma Ratio (Kp): This is the ratio of the total drug concentration in the brain to the total drug concentration in the plasma at steady-state.[3] It can be determined from brain homogenate and plasma concentration data or from PET data (where Kp = VT).
2. Unbound Brain-to-Plasma Ratio (Kp,uu,brain): This is the most informative measure of CNS penetration as it reflects the equilibrium of the unbound, pharmacologically active drug between the brain and plasma.[4] It is calculated using the following equation:
Kp,uu,brain = (AUCbrain,unbound) / (AUCplasma,unbound)
Where AUCbrain,unbound is the area under the curve of the unbound drug concentration in the brain (from microdialysis), and AUCplasma,unbound is the area under the curve of the unbound drug concentration in plasma.
Alternatively, it can be estimated from total concentrations and binding data:
Kp,uu,brain = Kp * (fu,brain / fu,plasma)
Where fu,plasma is the unbound fraction in plasma.
Data Presentation: Hypothetical CNS Penetration Parameters for this compound
| Parameter | Value | Interpretation |
| Kp | 2.5 | Higher total concentration in brain than plasma. |
| fu,brain | 0.012 | High binding to brain tissue. |
| fu,plasma | 0.15 | Moderate binding to plasma proteins. |
| Kp,uu,brain | 0.2 | Indicates net efflux from the brain (Kp,uu,brain < 1). |
Visualizations
Caption: Workflow for assessing CNS penetration.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japsonline.com [japsonline.com]
- 10. PET as a Translational Tool in Drug Development for Neuroscience Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Dinapsoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dinapsoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the poor oral bioavailability of this potent D1 dopamine receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor oral bioavailability of this compound?
The poor oral bioavailability of this compound is primarily attributed to the presence of a catechol moiety in its structure.[1][2] This chemical group is polar, which restricts the molecule's ability to passively diffuse across the lipid-rich membranes of the gastrointestinal tract for absorption into the bloodstream.[1][2] Furthermore, this polarity can also limit its penetration across the blood-brain barrier, which is crucial for its therapeutic action in the central nervous system.[1][2]
Q2: Are there any general strategies that have been successful for improving the oral bioavailability of compounds similar to this compound?
Yes, several formulation and medicinal chemistry strategies have been successfully employed to enhance the oral bioavailability of poorly absorbed drugs, particularly those with polar functional groups like catechols. These approaches can be broadly categorized as:
-
Prodrug Strategies: Modifying the chemical structure of the parent drug to create an inactive derivative (prodrug) with improved absorption characteristics.[3][4][5][6] Once absorbed, the prodrug is metabolized in the body to release the active this compound.
-
Advanced Formulation Technologies:
-
Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and apparent solubility.
-
Nanoparticle Delivery Systems: Encapsulating this compound within nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) to protect it from degradation in the gut and enhance its uptake by intestinal cells.[7]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to increase the aqueous solubility of this compound.[8][9][10][11][12]
-
Troubleshooting Guides
Problem 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Symptoms:
-
Inconsistent plasma concentration-time profiles of this compound following oral administration in animal models (e.g., rats, mice).
-
Significantly lower Area Under the Curve (AUC) for oral administration compared to intravenous (IV) administration.
-
Requirement for high oral doses to achieve a therapeutic effect observed with lower subcutaneous or IV doses.[13]
Possible Causes and Solutions:
| Potential Cause | Troubleshooting/Experimental Suggestions |
| Poor aqueous solubility limiting dissolution | 1. Particle Size Reduction: Micronize the this compound powder to increase the surface area for dissolution. 2. Formulation as a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier. 3. Cyclodextrin Complexation: Formulate this compound as an inclusion complex with a suitable cyclodextrin. |
| Low permeability across the intestinal epithelium | 1. Prodrug Approach: Synthesize a more lipophilic prodrug of this compound by masking the polar catechol group. 2. Permeation Enhancers: Co-administer this compound with a pharmaceutically acceptable permeation enhancer (use with caution and assess intestinal toxicity). |
| Pre-systemic metabolism (first-pass effect) in the gut wall or liver | 1. Co-administration with Metabolic Inhibitors: In preclinical studies, co-administer with known inhibitors of relevant metabolic enzymes to assess the impact on bioavailability. 2. Prodrug Design: Design a prodrug that is resistant to first-pass metabolism and releases the active drug systemically. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion of this compound to potentially enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100-mesh)
-
Desiccator
Procedure:
-
Accurately weigh this compound and the chosen hydrophilic polymer in a predetermined ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the this compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a solid film or mass is formed on the inner wall of the flask and all solvent has been removed.
-
Scrape the solid mass from the flask.
-
Pulverize the solid mass using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the resulting solid dispersion in a desiccator until further use and characterization.
Characterization:
-
Dissolution Testing: Compare the dissolution profile of the solid dispersion to that of the physical mixture and pure this compound in a relevant buffer (e.g., simulated gastric or intestinal fluid).
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of this compound within the dispersion.
-
In Vivo Pharmacokinetic Studies: Administer the solid dispersion orally to an animal model and compare the plasma concentration-time profile to that of a control formulation.
Visualizations
Signaling Pathway and Bioavailability Challenges
Caption: Challenges in the oral delivery of this compound.
Workflow for Developing an Improved Oral Formulation
Caption: A workflow for enhancing this compound's oral bioavailability.
References
- 1. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in prodrug design for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eijppr.com [eijppr.com]
- 10. ijpsr.com [ijpsr.com]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 13. pure.psu.edu [pure.psu.edu]
Dinapsoline Stability Technical Support Center
This technical support center provides guidance on the stability of Dinapsoline in solution for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| My this compound solution has changed color (e.g., turned pink, brown, or black). | This is likely due to oxidation of the catechol moiety in the this compound structure, especially when exposed to air (oxygen), light, or alkaline pH. | 1. Prepare fresh solutions daily and protect them from light by using amber vials or covering the container with foil. 2. Use deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use. 3. Maintain a low pH. If your experimental conditions allow, preparing the solution in a slightly acidic buffer (e.g., pH 4-5) can help minimize oxidation. 4. Store solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to slow down the degradation process. |
| I am observing a loss of biological activity in my experiments. | The loss of activity is likely a result of chemical degradation of this compound. The degradation products may not be active at the target receptor. | 1. Verify the concentration and purity of your this compound solution using a validated analytical method like HPLC. 2. Prepare and use the solution immediately after preparation. 3. Conduct a forced degradation study (see experimental protocols below) to understand the stability of this compound under your specific experimental conditions. 4. Consider using a different solvent that may offer better stability. |
| I see precipitates forming in my this compound solution. | This could be due to poor solubility of this compound in the chosen solvent, or it could be the formation of insoluble degradation products . | 1. Ensure you have not exceeded the solubility limit of this compound in your chosen solvent. You may need to gently warm the solution or use sonication to aid dissolution. 2. Filter the solution through a 0.22 µm filter to remove any particulates. 3. If the precipitate forms over time, it is likely a degradation product. In this case, follow the steps to prevent degradation mentioned above. |
| My analytical results (e.g., HPLC chromatogram) show unexpected peaks. | The appearance of new peaks indicates the formation of degradation products . | 1. Characterize the degradation products using techniques like mass spectrometry (MS) to understand the degradation pathway. 2. Optimize your storage and handling conditions to minimize the formation of these impurities. 3. Use a stability-indicating analytical method that can separate and quantify this compound from its degradation products. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about this compound stability.
1. What is the recommended solvent for dissolving this compound?
For in vitro studies, this compound is often dissolved in DMSO for stock solutions. For aqueous buffers, it is recommended to use a slightly acidic pH (e.g., pH 4-5) to improve stability. The solubility in aqueous solutions is limited.
2. How should I store this compound solutions?
Stock solutions in DMSO should be stored at -20°C or -80°C. Aqueous solutions should be prepared fresh daily and kept on ice, protected from light. For long-term storage, it is best to store the compound in its solid form at -20°C.
3. What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively published, based on its chemical structure which contains a catechol-like moiety, it is likely susceptible to oxidation. This can lead to the formation of quinones and other colored byproducts. Hydrolysis is another potential degradation pathway, especially at extreme pH values.
4. How can I monitor the stability of my this compound solution?
The stability of a this compound solution can be monitored using a stability-indicating HPLC method.[1] This involves analyzing the solution at different time points and under various conditions to measure the decrease in the concentration of the parent compound and the increase in the concentration of any degradation products.
Data Presentation
The following tables are templates for presenting quantitative stability data for this compound.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C)
| Solvent | Time (hours) | This compound Concentration (% of initial) | Observations |
| DMSO | 0 | 100 | Clear, colorless solution |
| 24 | |||
| 48 | |||
| Saline (pH 7.4) | 0 | 100 | Clear, colorless solution |
| 2 | |||
| 8 | |||
| 24 | |||
| Acetate Buffer (pH 5.0) | 0 | 100 | Clear, colorless solution |
| 24 | |||
| 48 |
Table 2: Effect of pH and Temperature on this compound Stability in Aqueous Buffer
| pH | Temperature (°C) | Time (hours) | This compound Concentration (% of initial) |
| 3.0 | 4 | 24 | |
| 25 | 24 | ||
| 5.0 | 4 | 24 | |
| 25 | 24 | ||
| 7.4 | 4 | 24 | |
| 25 | 24 | ||
| 9.0 | 4 | 24 | |
| 25 | 24 |
Experimental Protocols
1. Forced Degradation Study of this compound
This study is designed to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[2][3]
-
Objective: To investigate the degradation of this compound under various stress conditions.
-
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
-
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH and keep at room temperature for 2 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and keep at room temperature for 2 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all the stressed samples, along with a control sample (untreated), by HPLC. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
-
2. Protocol for HPLC-Based Stability Analysis of this compound
This protocol describes a general HPLC method for quantifying this compound and its degradation products.[1]
-
Objective: To determine the concentration of this compound in a solution over time.
-
Instrumentation:
-
HPLC system with a pump, autosampler, and UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 280 nm (or the λmax of this compound)
-
-
Procedure:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
At each time point of your stability study, take an aliquot of your sample, dilute it to fall within the range of the calibration curve, and inject it into the HPLC system.
-
Record the peak area of this compound and any degradation products.
-
Calculate the concentration of this compound in your sample using the calibration curve.
-
The percentage of this compound remaining can be calculated as: (Concentration at time t / Initial concentration) x 100.
-
Visualizations
Caption: Factors influencing this compound stability.
Caption: Workflow for stability assessment.
References
Technical Support Center: Troubleshooting Dinapsoline-Induced Tolerance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Dinapsoline-induced tolerance in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, full agonist for the dopamine D1 receptor, with limited selectivity for the D2 receptor.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are Gs-coupled receptors that stimulate adenylyl cyclase to produce cyclic AMP (cAMP). This signaling cascade is involved in various neurological processes.
Q2: What is drug tolerance, and is it observed with this compound?
A2: Drug tolerance is a phenomenon where the response to a drug diminishes after repeated or continuous administration, requiring higher doses to achieve the same effect. The development of tolerance to this compound is highly dependent on the pattern of drug exposure. Continuous administration, such as through an osmotic minipump, leads to rapid tolerance.[1] In contrast, intermittent dosing (e.g., once or twice daily injections) may not induce tolerance and in some cases, has been observed to cause sensitization.[1]
Q3: What are the underlying molecular mechanisms of D1 receptor tolerance?
A3: Tolerance to D1 receptor agonists like this compound is primarily driven by receptor desensitization and downregulation. Key molecular events include:
-
Receptor Phosphorylation: Upon prolonged agonist binding, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the D1 receptor.
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.
-
G-Protein Uncoupling: β-arrestin binding sterically hinders the coupling of the receptor to its Gs protein, thereby reducing downstream signaling (e.g., cAMP production).
-
Receptor Internalization: The receptor-β-arrestin complex is targeted for internalization into endosomes. This removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist.
-
Downregulation: With chronic exposure, internalized receptors may be targeted for degradation, leading to a decrease in the total number of receptors (Bmax).
Q4: How does the dosing regimen impact the development of tolerance to this compound?
A4: The dosing regimen is a critical factor. Continuous exposure to this compound maintains high receptor occupancy, which robustly triggers the desensitization and internalization processes, leading to rapid tolerance.[1] Intermittent dosing allows for periods of no or low receptor occupancy, during which receptors can be dephosphorylated, recycled back to the cell surface, and resensitized, thus preventing or reducing the development of tolerance.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments investigating this compound-induced tolerance.
Issue 1: Complete or Partial Loss of this compound's Effect Over Time
Potential Cause 1: Development of Receptor Tolerance
-
How to Diagnose:
-
Functional Assays: Perform a dose-response curve for this compound's effect on adenylyl cyclase activity (cAMP accumulation) in cells pre-treated with this compound (or vehicle control) for an extended period (e.g., 24 hours). A rightward shift in the EC50 value and/or a decrease in the Emax indicates desensitization.
-
Radioligand Binding Assays: Measure the D1 receptor density (Bmax) and affinity (Kd) using a radiolabeled antagonist (e.g., [3H]SCH23390) in membranes from cells chronically treated with this compound. A significant decrease in Bmax suggests receptor downregulation.
-
-
Recommended Solution:
-
Modify Dosing Regimen: If your experimental design allows, switch from a continuous administration protocol to an intermittent one.
-
Investigate Downstream Signaling: If the primary functional readout is blunted, assess the integrity of downstream signaling components (e.g., PKA activation, CREB phosphorylation) to pinpoint the locus of desensitization.
-
Potential Cause 2: Compound Instability or Degradation
-
How to Diagnose:
-
Analytical Chemistry: Use techniques like HPLC to assess the purity and concentration of your this compound stock solution and the solution in your experimental system over time.
-
Functional Control: Prepare a fresh stock of this compound and repeat a key experiment to see if the expected effect is restored.
-
-
Recommended Solution:
-
Proper Storage: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.
-
Fresh Preparations: Prepare fresh working solutions for each experiment.
-
Issue 2: High Variability in Experimental Results
Potential Cause 1: Inconsistent Induction of Tolerance
-
How to Diagnose:
-
Monitor Key Markers: In a subset of samples from each experiment, measure a marker of tolerance, such as D1 receptor surface expression or cAMP response to a maximal this compound concentration, to confirm consistent induction of tolerance.
-
-
Recommended Solution:
-
Standardize Protocols: Ensure that the duration and concentration of this compound pre-treatment are identical across all experiments.
-
Cell Culture Conditions: Maintain consistent cell passage numbers and confluency, as these can affect receptor expression levels and signaling.
-
Potential Cause 2: Assay-Related Variability
-
How to Diagnose:
-
Assay Controls: Include appropriate positive and negative controls in every assay plate to monitor for plate-to-plate and day-to-day variability.
-
Statistical Analysis: Analyze the variance within and between experimental groups to identify sources of inconsistency.
-
-
Recommended Solution:
-
Optimize Assay Parameters: Re-optimize assay parameters such as incubation times, reagent concentrations, and cell densities.
-
Automate Liquid Handling: If possible, use automated liquid handling to minimize pipetting errors.
-
Data Presentation
The following tables summarize hypothetical quantitative data that could be observed in experiments investigating this compound-induced tolerance. These are representative examples based on studies of D1 receptor agonists.
Table 1: Effect of Chronic this compound Treatment on Adenylyl Cyclase Activity
| Treatment Group | This compound EC50 (nM) | Emax (% of Basal) |
| Vehicle Control | 10 | 500% |
| Chronic this compound | 50 | 250% |
Table 2: Effect of Chronic this compound Treatment on D1 Receptor Binding
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control | 250 | 0.5 |
| Chronic this compound | 125 | 0.5 |
Table 3: Effect of Chronic this compound Treatment on β-Arrestin Recruitment
| Treatment Group | This compound EC50 (nM) | Emax (% of Basal) |
| Vehicle Control | 25 | 300% |
| Chronic this compound | 28 | 290% |
Note: In this hypothetical example for β-arrestin recruitment, chronic treatment may not significantly alter the potency or efficacy of this compound for this specific pathway, highlighting the potential for biased signaling.
Experimental Protocols
Protocol 1: Adenylyl Cyclase (cAMP) Activity Assay
Objective: To measure the effect of this compound on cAMP production in cultured cells and assess desensitization.
Methodology:
-
Cell Culture and Plating:
-
Culture cells (e.g., HEK293 or CHO cells stably expressing the human D1 receptor) in appropriate media.
-
Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
-
Induction of Tolerance (Pre-treatment):
-
Treat cells with this compound (e.g., 1 µM) or vehicle for the desired duration (e.g., 24 hours) to induce tolerance.
-
-
Assay Procedure:
-
Wash the cells once with assay buffer (e.g., HBSS with 0.5 mM IBMX to inhibit phosphodiesterases).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Protocol 2: Radioligand Binding Assay
Objective: To determine the density (Bmax) and affinity (Kd) of D1 receptors.
Methodology:
-
Membrane Preparation:
-
Culture and treat cells as described in Protocol 1 to induce tolerance.
-
Harvest the cells, homogenize them in a hypotonic buffer, and prepare a crude membrane fraction by centrifugation.
-
Determine the protein concentration of the membrane preparation.
-
-
Saturation Binding:
-
Incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled D1 receptor antagonist (e.g., [3H]SCH23390).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-radiolabeled antagonist (e.g., 10 µM SCH23390) to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes.
-
Separate bound from free radioligand by rapid filtration over glass fiber filters.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine Bmax and Kd.
-
Protocol 3: β-Arrestin Recruitment Assay (e.g., DiscoverX PathHunter)
Objective: To measure the recruitment of β-arrestin to the D1 receptor upon this compound stimulation.
Methodology:
-
Cell Culture and Plating:
-
Use a commercially available cell line engineered for β-arrestin recruitment assays (e.g., PathHunter cells expressing a ProLink-tagged D1 receptor and an Enzyme Acceptor-tagged β-arrestin).
-
Plate the cells in a 96-well plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted this compound to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: D1 Receptor Signaling and Tolerance Pathway.
Caption: Workflow for Assessing this compound Tolerance.
Caption: Troubleshooting Loss of Drug Effect.
References
Technical Support Center: Optimizing Dinapsoline Dosage to Minimize Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing Dinapsoline dosage and minimizing off-target effects during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, full agonist of the dopamine D1 receptor.[1] Its therapeutic effects, particularly in the context of diseases like Parkinson's, are primarily attributed to the stimulation of this receptor subtype.
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effect of this compound is its activity at the dopamine D2 receptor. It exhibits limited selectivity for the D1 receptor over the D2 receptor.[2][3][4][5][6] Depending on the concentration used, this D2 receptor activity could contribute to certain side effects. A comprehensive screening of this compound against a wider panel of receptors (e.g., serotonergic, adrenergic, muscarinic) is not extensively reported in publicly available literature.
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired D1 receptor-mediated response. This can be determined by conducting thorough dose-response studies and carefully observing for effects known to be associated with D2 receptor activation or other potential off-targets.
Q4: What is "functional selectivity" and how does it relate to this compound?
A4: Functional selectivity, also known as biased agonism, is a phenomenon where a ligand binding to a single receptor can activate different downstream signaling pathways to varying extents. While specific studies on this compound's biased agonism are not extensively detailed in the provided search results, it is a concept relevant to dopamine receptor agonists. Different agonists can stabilize distinct receptor conformations, leading to preferential activation of certain signaling cascades (e.g., G-protein-dependent vs. β-arrestin-dependent pathways). Investigating the functional selectivity of this compound could provide insights into its specific cellular effects and help in designing experiments to isolate desired signaling outcomes.
Data Presentation
Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) at Dopamine Receptors
| Receptor Subtype | Binding Affinity (Ki) (nM) | Functional Potency (EC50) (nM) | Efficacy (% of Dopamine) |
| Dopamine D1 | Data not available in a consolidated table | Data not available in a consolidated table | Full Agonist |
| Dopamine D2 | Data not available in a consolidated table | Data not available in a consolidated table | Data not available |
Note: While the literature consistently refers to this compound as a potent D1 agonist with limited selectivity over D2 receptors, specific Ki and EC50 values from a comprehensive screening panel are not provided in the search results. Researchers should determine these values experimentally for their specific assay conditions.
Experimental Protocols
Radioligand Binding Assay to Determine Binding Affinity (Ki)
This protocol describes a method to determine the binding affinity (Ki) of this compound for dopamine receptors (e.g., D1 and D2) using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., CHO-D1, HEK-D2).
-
Radioligand:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Non-specific binding control: 10 µM Haloperidol or another suitable antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
This compound at various concentrations.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand solution, and 50 µL of the this compound dilution.
-
For total binding wells, add 50 µL of assay buffer instead of the this compound dilution.
-
For non-specific binding wells, add 50 µL of the non-specific binding control.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay to Determine Agonist Potency (EC50)
This protocol describes a method to determine the functional potency (EC50) of this compound at D1 (Gs-coupled) and D2 (Gi-coupled) receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Materials:
-
Cells stably expressing the human dopamine receptor subtype of interest (e.g., CHO-D1, HEK-D2).
-
This compound at various concentrations.
-
Forskolin (for D2 receptor assays).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and appropriate buffers.
Procedure for D1 Receptor (Gs-coupled):
-
Seed the D1-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a serum-free medium or assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) using non-linear regression.
Procedure for D2 Receptor (Gi-coupled):
-
Seed the D2-expressing cells in a 96-well plate and culture overnight.
-
Replace the culture medium with a serum-free medium or assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of this compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Generate a dose-response curve by plotting the inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC50 value for the inhibition of cAMP production.
Troubleshooting Guides
Issue 1: High non-specific binding in the radioligand binding assay.
-
Possible Cause 1: Radioligand concentration is too high.
-
Solution: Use a radioligand concentration at or near its Kd value to minimize binding to non-receptor sites.
-
-
Possible Cause 2: Insufficient blocking of non-specific sites.
-
Solution: Ensure the concentration of the unlabeled ligand used for determining non-specific binding is high enough (typically 100- to 1000-fold higher than the radioligand concentration).
-
-
Possible Cause 3: Inadequate washing of filters.
-
Solution: Increase the number of washes with ice-cold assay buffer after filtration to ensure complete removal of unbound radioligand.
-
Issue 2: Low signal or no response in the cAMP functional assay.
-
Possible Cause 1: Low receptor expression in the cell line.
-
Solution: Verify the expression level of the dopamine receptor in your cell line using techniques like qPCR or western blotting.
-
-
Possible Cause 2: Degraded or inactive this compound.
-
Solution: Prepare fresh solutions of this compound for each experiment and store stock solutions under appropriate conditions (e.g., protected from light, at low temperature).
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize the cell number per well, incubation time, and concentration of forskolin (for Gi-coupled assays) to achieve a robust signal window.
-
Mandatory Visualizations
Signaling Pathways
Caption: Dopamine D1 Receptor Signaling Pathway Activation by this compound.
Caption: Off-target Dopamine D2 Receptor Signaling by this compound.
Experimental Workflow
Caption: Workflow for this compound Dosage Optimization.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.psu.edu [pure.psu.edu]
- 5. swordbio.com [swordbio.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Enhancing CNS Penetration of Dinapsoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of Dinapsoline derivatives with improved central nervous system (CNS) penetration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is CNS penetration important?
This compound is a potent and selective full agonist of the dopamine D1 receptor, investigated for its therapeutic potential in conditions like Parkinson's disease.[1][2][3] For this compound and its derivatives to be effective in treating CNS disorders, they must efficiently cross the blood-brain barrier (BBB) to reach their target receptors in the brain. Poor CNS penetration is a significant hurdle in the development of neurotherapeutics.
Q2: What are the key physicochemical properties of a molecule that influence its ability to cross the blood-brain barrier?
Several physicochemical properties are critical for predicting the CNS penetration of a compound. These include:
-
Lipophilicity (LogP): A measure of a compound's solubility in lipids versus water. An optimal LogP range (typically 1-3) is generally favored for BBB permeation.
-
Topological Polar Surface Area (TPSA): An indicator of the polar surface area of a molecule. A lower TPSA (ideally < 90 Ų) is associated with better BBB penetration.
-
Molecular Weight (MW): Smaller molecules (generally < 450 Da) tend to cross the BBB more readily.
-
Hydrogen Bond Donors (HBD): A lower number of hydrogen bond donors (ideally ≤ 3) is preferable.
-
Acid Dissociation Constant (pKa): The ionization state of a compound at physiological pH (7.4) affects its charge and, consequently, its ability to cross the lipid-rich BBB.
Q3: My this compound derivative shows high affinity for the D1 receptor in vitro but has low efficacy in vivo. Could poor CNS penetration be the cause?
Yes, this is a common issue. High in vitro potency does not guarantee in vivo efficacy for CNS targets if the compound cannot reach its site of action in the brain in sufficient concentrations. It is crucial to assess the CNS penetration of your derivatives early in the drug discovery process.
Q4: What are the common in vitro and in vivo methods to assess the CNS penetration of my compounds?
-
In Vitro Models: These provide an initial, high-throughput screening of BBB permeability. Common models include the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using brain endothelial cells (e.g., Caco-2, bEnd.3).[4][5][6][7][8]
-
In Vivo Models: These provide more definitive data on brain exposure in a living organism. Techniques include microdialysis to measure unbound drug concentrations in the brain extracellular fluid and brain tissue homogenate analysis to determine total brain concentration.[4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments to improve the CNS penetration of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Brain-to-Plasma Concentration Ratio (<0.1) | Poor passive diffusion across the BBB due to unfavorable physicochemical properties. | Chemical Modification: Synthesize analogs with optimized physicochemical properties. Aim for a LogP between 1 and 3, a TPSA below 90 Ų, and a molecular weight under 450 Da. For example, reducing the number of polar functional groups or masking them can decrease TPSA and increase lipophilicity. |
| High affinity for plasma proteins. | Assess Plasma Protein Binding: Use techniques like equilibrium dialysis or ultrafiltration to determine the fraction of unbound drug in plasma. High protein binding can sequester the drug in the periphery, reducing the free fraction available to cross the BBB.[9] | |
| High Efflux Ratio in Cell-Based Assays (e.g., Caco-2) | The compound is a substrate for active efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). | Structural Modification: Modify the chemical structure to reduce recognition by efflux transporters. This can involve altering the number and position of hydrogen bond donors and acceptors or changing the overall molecular shape. |
| Co-administration with Efflux Inhibitors: In preclinical studies, co-administering a known efflux pump inhibitor (e.g., verapamil, elacridar) can confirm if your compound is a substrate and help elucidate the mechanism of poor penetration. | ||
| Inconsistent Results Between In Vitro and In Vivo Experiments | Differences in the complexity of the biological barrier. In vitro models may not fully recapitulate the dynamic nature of the in vivo BBB. | Utilize a Tiered Approach: Start with high-throughput in vitro screening (PAMPA) to rank compounds. Progress promising candidates to more complex cell-based assays and finally to in vivo studies for definitive assessment. |
| Metabolic instability in the brain or periphery. | Assess Metabolic Stability: Conduct metabolic stability assays using liver and brain microsomes to identify potential metabolic liabilities. Prodrug strategies can be employed to protect metabolically susceptible moieties. |
Data Presentation: Physicochemical Properties and Predicted CNS Penetration
The following table provides an illustrative example of how to present and analyze the physicochemical properties of hypothetical this compound derivatives to predict their CNS penetration potential.
| Compound | Structure Modification | LogP | TPSA (Ų) | MW (Da) | HBD | Predicted CNS Penetration |
| This compound | - | 1.8 | 63.3 | 253.3 | 3 | Moderate |
| Derivative A | Addition of a polar group | 1.2 | 85.5 | 297.3 | 4 | Low |
| Derivative B | Masking a hydroxyl group | 2.5 | 43.1 | 267.3 | 2 | High |
| Derivative C | Addition of a bulky non-polar group | 3.8 | 63.3 | 325.4 | 3 | Moderate to Low (High LogP may increase non-specific binding) |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a method for rapid in vitro assessment of a compound's ability to cross an artificial lipid membrane mimicking the BBB.[1][7][8][10]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Phospholipid mixture (e.g., porcine brain polar lipid extract) in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader for UV-Vis absorbance or LC-MS/MS for concentration analysis
Procedure:
-
Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of the donor plate wells and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Dissolve test and control compounds in PBS (pH 7.4) to the desired concentration. Add these solutions to the wells of the coated donor plate.
-
Assemble the PAMPA "Sandwich": Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
Disassemble and Quantify: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability: The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - [C_A]/[C_eq]) ] / ( A * (1/V_D + 1/V_A) * t ) Where:
-
C_A is the concentration in the acceptor well
-
C_eq is the equilibrium concentration
-
A is the filter area
-
V_D and V_A are the volumes of the donor and acceptor wells
-
t is the incubation time
-
In Vivo Microdialysis
This protocol describes the measurement of unbound drug concentrations in the brain extracellular fluid (ECF) of a freely moving animal, providing a direct measure of target site exposure.[2][3][11][12][13]
Materials:
-
Microdialysis probes
-
Guide cannula
-
Surgical instruments
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., HPLC-MS/MS) for sample analysis
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat, mouse) and surgically implant a guide cannula into the brain region of interest (e.g., striatum). Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a microinfusion pump.
-
Baseline Collection: Collect dialysate samples for a baseline period (e.g., 1-2 hours) to ensure a stable baseline of endogenous neurochemicals.
-
Drug Administration: Administer the this compound derivative via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes) for several hours post-administration using a fraction collector.
-
Sample Analysis: Analyze the concentration of the drug in the collected dialysate samples using a sensitive analytical method like HPLC-MS/MS.
-
Data Analysis: Plot the unbound brain concentration versus time to determine key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and the area under the curve (AUC).
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by a this compound derivative.
Experimental Workflow for Assessing CNS Penetration
Caption: Tiered experimental workflow for evaluating the CNS penetration of this compound derivatives.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. PAMPA | Evotec [evotec.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 9. Brain uptake of benzodiazepines: effects of lipophilicity and plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.6.4. Parallel Artificial Membrane Permeability Assay for the Blood–Brain Barrier (PAMPA-BBB) [bio-protocol.org]
- 11. uva.theopenscholar.com [uva.theopenscholar.com]
- 12. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Dinapsoline Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges of dinapsoline in in vitro assays. The following information is intended to serve as a resource for troubleshooting common issues and to provide standardized protocols for handling this potent dopamine D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after adding my this compound stock solution to the cell culture medium. What are the common causes?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common challenge due to its likely low aqueous solubility. Several factors can contribute to this issue:
-
Solvent Shock: this compound is often dissolved in a non-polar organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. When this stock is rapidly diluted into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution, forming a precipitate.
-
Exceeding Solubility Limit: The final concentration of this compound in your assay may be higher than its solubility limit in the specific cell culture medium being used.
-
Interactions with Media Components: Cell culture media are complex mixtures containing salts, amino acids, proteins, and other components that can interact with this compound and reduce its solubility.
-
pH and Temperature Effects: The pH of the medium can influence the ionization state and, consequently, the solubility of this compound. Temperature fluctuations can also impact solubility.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: Based on the general properties of similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is crucial to use anhydrous (water-free) DMSO, as moisture can negatively impact the stability and solubility of the compound.
Q3: How can I minimize precipitation when diluting my this compound DMSO stock into the cell culture medium?
A3: To avoid precipitation due to "solvent shock," it is highly recommended to perform a serial dilution. Instead of directly adding the concentrated DMSO stock to your final volume of media, first, create an intermediate dilution of this compound in your cell culture medium. This can be done by adding the DMSO stock to a small volume of pre-warmed (37°C) medium while vortexing or mixing gently. This intermediate dilution can then be added to the rest of your culture.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with concentrations below 0.1% being ideal. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on your cells.
Q5: My this compound solution appears clear initially but forms a precipitate over time in the incubator. What could be the reason?
A5: This delayed precipitation could be due to several factors:
-
Compound Instability: this compound may not be stable in the aqueous environment of the cell culture medium over extended periods at 37°C.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.
-
Interaction with Cellular Metabolites: As cells grow, they release metabolites into the medium that could potentially interact with this compound and reduce its solubility.
Q6: Can I use solubilizing agents to improve this compound solubility?
A6: Yes, in some cases, solubility enhancers can be employed. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility. The use of surfactants can also be considered. However, it is important to note that these agents can sometimes interfere with the biological activity of the compound or have their own cellular effects. Therefore, their use should be carefully validated for each specific assay.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound solubility.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding DMSO stock to media. | Solvent shock | 1. Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium before adding it to the final volume. 2. Add the stock solution dropwise while gently vortexing or swirling the medium. |
| Precipitate is observed at higher concentrations but not at lower ones. | Exceeding solubility limit | 1. Empirically determine the kinetic solubility of this compound in your specific cell culture medium (see Experimental Protocols section). 2. Work at concentrations below the determined solubility limit. |
| Precipitate forms in complete media (with serum) but not in basal media. | Interaction with serum proteins | 1. Test the solubility in serum-free media. 2. If the presence of serum is necessary, try reducing the serum concentration if possible. 3. Consider using alternative protein sources or serum-free supplements. |
| Precipitate appears after several hours of incubation at 37°C. | Compound instability or pH shift | 1. Perform a stability study by incubating a this compound solution in cell-free media under the same experimental conditions to observe for precipitation. 2. Use a HEPES-buffered medium to maintain a stable pH. 3. Minimize the duration of the experiment if possible. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Kinetic Solubility of this compound in Cell Culture Medium
Objective: To estimate the maximum concentration of this compound that can be dissolved in a specific cell culture medium without immediate precipitation.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Cell culture medium of interest (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
In separate sterile tubes or wells of a 96-well plate, add a fixed volume of the pre-warmed cell culture medium (e.g., 1 mL).
-
Add a small, consistent volume of each DMSO dilution to the corresponding tube/well of media (e.g., 10 µL to 1 mL for a 1:100 dilution). This will create a range of final this compound concentrations.
-
Mix each solution gently but thoroughly.
-
Incubate the solutions at 37°C for a set period (e.g., 1-2 hours).
-
Visually inspect each solution for the presence of a precipitate. The highest concentration that remains clear provides an estimate of the kinetic solubility of this compound in that medium.
Visualizations
Dopamine D1 Receptor Signaling Pathway
This compound acts as a full agonist at the dopamine D1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the D1 receptor primarily initiates a signaling cascade involving the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D1 Receptor Signaling Cascade Activated by this compound.
Experimental Workflow for Preparing this compound Working Solutions
The following workflow illustrates the recommended steps for preparing this compound working solutions for in vitro assays to minimize the risk of precipitation.
Caption: Recommended Workflow for this compound Solution Preparation.
Troubleshooting Logic for this compound Precipitation
This decision tree provides a logical workflow for troubleshooting precipitation issues encountered when using this compound in in vitro assays.
Technical Support Center: Mitigating Dinapsoline Desensitization of D1 Receptors
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with the D1 receptor agonist Dinapsoline. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, with a focus on mitigating D1 receptor desensitization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is D1 receptor desensitization a concern?
A: this compound is a potent, full agonist for the D1 dopamine receptor.[1] Like many G protein-coupled receptor (GPCR) agonists, continuous or prolonged exposure to this compound can lead to desensitization of the D1 receptor. This process involves the receptor becoming less responsive to the agonist, which can lead to a reduction in the therapeutic or experimental effect over time. Understanding and mitigating this desensitization is crucial for obtaining consistent and reliable experimental results and for the potential therapeutic application of this compound.
Q2: What is the primary mechanism of D1 receptor desensitization?
A: The primary mechanism of D1 receptor desensitization is homologous desensitization. This process is initiated by the agonist-occupied receptor being phosphorylated by G protein-coupled receptor kinases (GRKs).[2] This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, thereby uncoupling it from downstream signaling pathways (like cAMP production) and promoting its internalization from the cell surface into endosomes.[2][3]
Q3: How does the pattern of this compound administration affect D1 receptor desensitization?
A: The pattern of drug exposure significantly influences the development of tolerance or desensitization to D1 receptor agonists.[1]
-
Continuous exposure , such as administration via an osmotic minipump, leads to rapid and profound desensitization.[1]
-
Intermittent exposure , for example, once or twice daily administration, does not appear to cause tolerance and may even lead to sensitization of the response.[1]
Q4: What is biased agonism and how can it be leveraged to mitigate desensitization?
A: Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one signaling pathway over another at the same receptor. For the D1 receptor, this typically refers to biased signaling towards G protein activation (leading to the desired therapeutic effect) and away from β-arrestin recruitment (which mediates desensitization and internalization).[4][5] Agonists that are "G protein-biased" and cause little to no β-arrestin recruitment are less likely to induce receptor desensitization and internalization.[5] Some non-catechol D1 agonists have been shown to exhibit this biased profile, leading to sustained in vivo activity.
Q5: Are there pharmacological tools to inhibit D1 receptor desensitization in vitro?
A: Yes, inhibitors of G protein-coupled receptor kinases (GRKs) can be used to attenuate D1 receptor desensitization. Since GRKs are responsible for the initial phosphorylation step that leads to desensitization, inhibiting their activity can prevent this process. Commercially available GRK inhibitors include:
-
CMPD101: A potent and selective inhibitor of GRK2 and GRK3.[6]
-
Paroxetine: Although primarily known as an antidepressant, it has been shown to inhibit GRK2.[7][8]
-
Heparin: A non-specific GRK inhibitor.[9]
Troubleshooting Guides
This section provides solutions to common problems encountered during D1 receptor functional assays.
Issue 1: High variability in cAMP desensitization assay results.
-
Potential Cause: Inconsistent cell health or passage number.
-
Solution: Use cells from a consistent, low passage number for all experiments. Ensure cells are healthy and seeded at a uniform density. Avoid letting cells become over-confluent.
-
-
Potential Cause: Inaccurate timing of agonist pre-incubation and washout.
-
Solution: Use a precise and consistent timing for the desensitization period (agonist pre-incubation) and the subsequent washout steps before the second stimulation. Automated plate washers can improve consistency.
-
-
Potential Cause: Degradation of dopamine or other catecholamine agonists.
-
Solution: Prepare fresh agonist solutions for each experiment. If using catecholamines, include an antioxidant like ascorbic acid (0.01%) in your buffers.[2]
-
Issue 2: No significant desensitization observed after agonist pre-treatment.
-
Potential Cause: Insufficient agonist concentration or incubation time.
-
Potential Cause: The specific agonist used has a low propensity to cause desensitization.
-
Solution: Compare the effects of your test agonist to a well-characterized full agonist known to cause robust desensitization, such as A-77636.[1] this compound itself may cause less desensitization than other full agonists.
-
-
Potential Cause: Low expression of GRKs or β-arrestin in the cell line.
-
Solution: Consider using a cell line with known endogenous expression of these proteins or co-transfecting GRKs and/or β-arrestin to enhance the desensitization response.
-
Issue 3: Low signal in a β-arrestin recruitment assay.
-
Potential Cause: The agonist is G protein-biased and does not recruit β-arrestin.
-
Solution: This may be a true result reflecting the pharmacological properties of your compound. To confirm, test a "balanced" agonist known to recruit β-arrestin (e.g., A-77636) as a positive control.[11]
-
-
Potential Cause: Low receptor expression at the cell surface.
-
Solution: Optimize transfection conditions to ensure adequate receptor expression. Verify surface expression using an ELISA or flow cytometry.
-
-
Potential Cause: The assay kinetics are not optimal.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for β-arrestin recruitment for your specific agonist and cell system.
-
Issue 4: High background or low specific binding in a receptor internalization ELISA.
-
Potential Cause: Insufficient blocking or washing.
-
Solution: Ensure that the blocking step is adequate (e.g., using 1% BSA in PBS) and that wash steps are thorough to remove non-specifically bound antibodies.
-
-
Potential Cause: The primary or secondary antibody concentration is too high.
-
Solution: Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.
-
-
Potential Cause: Low receptor internalization.
-
Solution: Confirm that your agonist induces internalization in your cell system. Use a positive control agonist known to cause robust internalization (e.g., A-77636).[12] The incubation time and agonist concentration may also need to be optimized.
-
Data Presentation
Table 1: Comparison of D1 Receptor Agonist-Induced Internalization
| Agonist | Agonist Concentration | Incubation Time | Percent Internalization | Reference |
| Dopamine | 10 µM | 1 hour | ~28% | [3] |
| A-77636 | 10 µM | 1 hour | Significant internalization | [12] |
| Dihydrexidine | 10 µM | 1 hour | Significant internalization | [12] |
| Apomorphine | 10 µM | 1 hour | No appreciable internalization | [12] |
| Tavapadon | 10 µM | 1 hour | No appreciable internalization | [12] |
Table 2: Functional Potency (EC50) for D1 Receptor Desensitization (cAMP Accumulation)
| Agonist | Cell Type | EC50 for Desensitization | Reference |
| Dopamine | Wild-type CHO | 0.1 µM | [13] |
| Dopamine | C6 Glioma | 49 nM (at 10 min) | [10] |
Table 3: Functional Potency (EC50) and Efficacy (Emax) of Catechol D1R Agonists
| Agonist | Assay | EC50 | Emax (% of SKF-81297) | Reference |
| SKF-81297 | cAMP | 3.3 nM | 100% | [11] |
| β-arrestin recruitment | 280 nM | 100% | [11] | |
| SKF-38393 | cAMP | 110 nM | 83% | [11] |
| β-arrestin recruitment | No activity | - | [11] | |
| A-77636 | cAMP | - | Full agonist | [11] |
| β-arrestin recruitment | - | Super agonist | [11] |
Experimental Protocols
1. D1 Receptor Desensitization Measured by cAMP Accumulation
This protocol is designed to measure the desensitization of D1 receptor-mediated cAMP production following pre-exposure to an agonist.
-
Materials:
-
Cells stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
D1 receptor agonist (e.g., this compound, Dopamine).
-
cAMP assay kit (e.g., TR-FRET based).
-
384-well plates.
-
-
Procedure:
-
Cell Plating: Seed the D1 receptor-expressing cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Desensitization (Pre-incubation):
-
Remove the culture medium and replace it with stimulation buffer containing the desired concentration of the D1 agonist (e.g., 10 µM Dopamine).
-
For control wells (no desensitization), add stimulation buffer without the agonist.
-
Incubate for a set period to induce desensitization (e.g., 15, 30, or 60 minutes) at 37°C.[10]
-
-
Washout:
-
Carefully aspirate the agonist-containing buffer.
-
Wash the cells three times with warm (37°C) stimulation buffer to remove all traces of the pre-incubation agonist.
-
-
Second Stimulation:
-
Add stimulation buffer containing a range of concentrations of the D1 agonist to the wells to generate a dose-response curve.
-
Incubate for a short period (e.g., 15 minutes) at 37°C to stimulate cAMP production.[14]
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
-
-
Data Analysis:
-
Generate dose-response curves for both the control and desensitized cells.
-
Desensitization is characterized by a rightward shift in the EC50 value and/or a decrease in the maximal response (Emax) in the pre-treated cells compared to the control cells.
-
2. D1 Receptor-Mediated β-Arrestin Recruitment Assay (Tango Assay)
This assay measures the recruitment of β-arrestin to the D1 receptor upon agonist stimulation.
-
Materials:
-
HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein).
-
D1 receptor expression plasmid.
-
Transfection reagent.
-
D1 receptor agonist.
-
-
Procedure:
-
Transfection: Transfect the HTLA cells with the D1 receptor expression plasmid and seed them into 96-well plates.
-
Agonist Stimulation:
-
The following day, replace the medium with fresh medium containing a range of concentrations of the D1 agonist.
-
Incubate for 16-24 hours at 37°C.
-
-
Luciferase Detection:
-
Measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
-
-
Data Analysis:
-
Plot the luciferase signal as a function of agonist concentration to generate a dose-response curve.
-
The EC50 and Emax values represent the potency and efficacy of the agonist for β-arrestin recruitment.
-
3. D1 Receptor Internalization Assay (Cell-Surface ELISA)
This assay quantifies the amount of D1 receptor remaining on the cell surface after agonist treatment.
-
Materials:
-
Cells stably expressing an N-terminally FLAG-tagged D1 receptor.
-
D1 receptor agonist.
-
Primary antibody: anti-FLAG M2 antibody (HRP-conjugated).
-
HRP substrate (e.g., TMB).
-
Stop solution.
-
96-well plates.
-
-
Procedure:
-
Cell Plating: Seed the FLAG-D1R expressing cells into 96-well plates and allow them to adhere.
-
Agonist Treatment:
-
Treat the cells with the desired concentration of the D1 agonist (e.g., 10 µM) for a set time (e.g., 1 hour) at 37°C to induce internalization.[12]
-
Include untreated control wells.
-
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS.
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with an HRP-conjugated anti-FLAG antibody.[12]
-
Washing: Wash the cells thoroughly with PBS.
-
Substrate Reaction: Add the HRP substrate and incubate until a color change is observed.
-
Stop Reaction: Add the stop solution.
-
Readout: Measure the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
The absorbance is proportional to the amount of receptor on the cell surface.
-
Calculate the percentage of internalization as: [1 - (Absorbance of treated cells / Absorbance of control cells)] * 100.
-
Visualizations
Caption: D1 receptor signaling and desensitization pathway.
Caption: Workflow for a D1 receptor desensitization assay.
Caption: Strategies to mitigate D1 receptor desensitization.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-Molecule G Protein–Coupled Receptor Kinase Inhibitors Attenuate G Protein–Coupled Receptor Kinase 2–Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-Molecule G Protein-Coupled Receptor Kinase Inhibitors Attenuate G Protein-Coupled Receptor Kinase 2-Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G Protein-coupled Receptor Kinase 4 (GRK4) Regulates the Phosphorylation and Function of the Dopamine D3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Strategies to enhance the therapeutic window of Dinapsoline
Technical Support Center: Dinapsoline
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your in-vitro and in-vivo experiments involving this compound.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine D1 receptor, developed for the potential treatment of Parkinson's disease.[1][2][3] Its therapeutic effect is believed to be mediated through the stimulation of the D1 receptor signaling pathway in the brain.
2. What are the known challenges related to the therapeutic window of this compound?
While specific data on the therapeutic index of this compound is not extensively published, challenges for D1 agonists, in general, can include a narrow therapeutic window. Potential issues include the development of tolerance with continuous administration and the possibility of dose-limiting side effects.[2][3] For this compound, tolerance has been observed in preclinical models with continuous infusion but not with intermittent dosing, suggesting the dosing regimen is a critical factor.[2][3]
3. What are potential strategies to enhance the therapeutic window of this compound?
Several strategies, broadly applicable to dopamine agonists, could be explored to enhance the therapeutic window of this compound:
-
Prodrug Approach: Chemical modification of the this compound molecule to create a prodrug could improve its pharmacokinetic profile.[4][5][6][7] This could involve ester or amide linkages to enhance blood-brain barrier penetration and control the release of the active drug.[4][5]
-
Controlled-Release Formulations: Developing oral formulations with controlled-release properties can help maintain therapeutic drug concentrations while avoiding sharp peaks that may lead to adverse effects.[8][9][10]
-
Nanoparticle-Based Drug Delivery: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) could facilitate its transport across the blood-brain barrier, provide sustained release, and potentially reduce peripheral side effects.[11][12][13]
4. Has the synthesis of this compound analogs been explored?
Yes, research has been conducted on the synthesis of this compound analogs to explore structure-activity relationships (SAR).[2] These studies aimed to understand how modifications to the core structure of this compound affect its binding affinity and activity at dopamine receptors. While the primary goal was not necessarily to improve the therapeutic window, the insights from SAR studies could inform the design of new analogs with improved properties.
Troubleshooting Guides
Issue 1: Inconsistent results in animal models of Parkinson's disease.
-
Possible Cause 1: Dosing Regimen.
-
Troubleshooting: Preclinical studies have shown that tolerance to this compound can develop with continuous administration.[2][3] If you are observing a decrease in efficacy over time, consider switching from a continuous infusion model to an intermittent dosing schedule (e.g., once or twice daily subcutaneous or oral administration).
-
-
Possible Cause 2: Route of Administration.
-
Troubleshooting: this compound has been shown to be orally active.[2] However, bioavailability can vary. For initial efficacy studies, subcutaneous administration may provide more consistent plasma concentrations. If using oral administration, ensure consistent formulation and consider potential food effects.
-
Issue 2: Difficulty in achieving desired therapeutic effect without observing adverse effects.
-
Possible Cause 1: Narrow Therapeutic Window.
-
Troubleshooting: This is an inherent challenge with potent dopamine agonists. A careful dose-escalation study is crucial to identify the optimal dose that provides a therapeutic effect with minimal side effects. Monitor for common dopamine agonist-related side effects such as dyskinesias or changes in blood pressure.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: While this compound is a selective D1 agonist, at higher concentrations, it may interact with other receptors. Consider co-administration with selective antagonists for other dopamine receptor subtypes to investigate the specificity of the observed effects.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in a Rat Model of Parkinson's Disease
| Parameter | Observation | Citation |
| Model | Unilateral 6-hydroxydopamine (6-OHDA)-lesioned rats | [2][3] |
| Efficacy Endpoint | Contralateral rotation | [2][3] |
| Route of Administration | Subcutaneous and Oral | [2][3] |
| Outcome | Robust contralateral rotation observed | [2][3] |
| Tolerance (Intermittent Dosing) | No tolerance observed with once or twice daily dosing over 14 days | [2][3] |
| Tolerance (Continuous Infusion) | Rapid tolerance observed with osmotic minipump administration | [2][3] |
Table 2: Potential Strategies to Enhance the Therapeutic Window of this compound
| Strategy | Rationale | Potential Advantages |
| Prodrug Synthesis | To improve pharmacokinetic properties | Enhanced blood-brain barrier penetration, controlled release of active drug |
| Controlled-Release Formulation | To maintain stable therapeutic concentrations | Reduced peak-dose side effects, improved patient compliance |
| Nanoparticle Encapsulation | To improve targeted delivery and release | Increased brain uptake, sustained release, reduced peripheral exposure |
Experimental Protocols
Key Experiment: Assessment of Antiparkinsonian Activity in the 6-OHDA Rat Model
This protocol describes a general methodology for evaluating the efficacy of this compound in the widely used 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
Animal Model Creation:
-
Adult male Sprague-Dawley rats are anesthetized.
-
A stereotaxic apparatus is used to unilaterally inject 6-hydroxydopamine into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway on one side of the brain.
-
Animals are allowed to recover for at least two weeks post-surgery.
-
-
Drug Preparation and Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline, DMSO).
-
The drug is administered either subcutaneously or orally at various doses. A vehicle control group should be included.
-
-
Behavioral Assessment (Rotational Behavior):
-
Following drug administration, rats are placed in automated rotometer bowls.
-
The number of full 360° contralateral (away from the lesioned side) rotations is recorded over a specified period (e.g., 90-120 minutes).
-
Data is typically expressed as net contralateral rotations per minute.
-
-
Data Analysis:
-
Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
-
The duration of action at different doses is also assessed.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Canonical D1 receptor signaling cascade initiated by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for in-vivo efficacy testing of this compound.
Logical Relationship of Strategies to Enhance Therapeutic Window
Caption: Strategies to improve the therapeutic window of this compound.
References
- 1. Advances in prodrug design for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Approaching strategy to increase the oral bioavailability of berberine, a quaternary ammonium isoquinoline alkaloid: Part 1. Physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing prodrugs for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dinapsoline Animal Studies
Welcome to the technical support center for researchers utilizing Dinapsoline in pre-clinical animal studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in the rotational behavior response to this compound over several days of continuous administration. What could be the cause?
A1: This phenomenon is likely due to the development of tolerance. Studies have shown that when this compound is administered continuously, such as via an osmotic minipump, rapid tolerance to its effects can occur.[1][2] In contrast, intermittent dosing, for instance, once or twice daily subcutaneous injections, has been shown to not induce tolerance and may even lead to a sensitization of the rotational response over a two-week period.[1][2]
Troubleshooting Tip: If your experimental design requires sustained D1 receptor activation, consider an intermittent dosing schedule rather than continuous infusion. This approach is less likely to induce tolerance and may provide a more consistent behavioral response over time.
Q2: Our results seem inconsistent, and we suspect off-target effects. How selective is this compound for the D1 receptor?
A2: this compound is a potent, full agonist at the D1 dopamine receptor but possesses limited selectivity over the D2 receptor.[1][2][3][4] This means that at certain concentrations, this compound can also activate D2 receptors, which could lead to confounding effects in your experiments.
Troubleshooting Tip: To isolate the D1-mediated effects of this compound, it is advisable to use a selective D2 receptor antagonist, such as raclopride, as a control.[1][2] This will help to block any potential off-target effects at the D2 receptor. Conversely, the use of a D1 receptor antagonist like SCH-23390 can confirm that the observed effects are indeed mediated by D1 receptor activation.[1][2]
Q3: What is the primary signaling pathway activated by this compound?
A3: As a D1 receptor agonist, this compound primarily signals through the Gs/olf G-protein coupled receptor pathway. Activation of the D1 receptor stimulates adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets to modulate neuronal activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound from in vitro and in vivo animal studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | K_i_ (nM) | Species | Tissue | Reference |
| Dopamine D1 | 5.9 | Rat | Striatum | [3][4] |
| Dopamine D2 | 31 | Rat | Striatum | [3][4] |
Table 2: Efficacy of this compound in Stimulating cAMP Synthesis
| Parameter | Value (nM) | Cell Type/Tissue | Reference |
| EC_50_ | ~30 | Rat Striatum & C-6-mD1 cells | [3][4] |
Experimental Protocols & Methodologies
6-Hydroxydopamine (6-OHDA) Unilateral Lesion Model in Rats
This protocol describes the creation of a unilateral lesion of the nigrostriatal pathway, a standard model for Parkinson's disease.
Materials:
-
6-Hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Suturing materials
Procedure:
-
Preparation of 6-OHDA Solution: Dissolve 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration is typically 2-4 mg/mL. Keep the solution on ice and protected from light.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rat and secure it in a stereotaxic frame.
-
Injection: A small hole is drilled in the skull over the target area. The 6-OHDA solution is injected unilaterally into the medial forebrain bundle (MFB) or the striatum. The injection is performed slowly (e.g., 1 µL/min) using a Hamilton syringe.
-
Post-operative Care: After injection, the needle is left in place for a few minutes to allow for diffusion before being slowly withdrawn. The incision is sutured, and the animal is monitored during recovery.
Drug-Induced Rotational Behavior Assessment
This test is used to quantify motor asymmetry following a unilateral 6-OHDA lesion.
Materials:
-
This compound solution
-
Automated rotometer system or observation chamber
-
Syringes and needles for administration
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing environment (e.g., the rotometer bowl) for a few minutes.
-
Drug Administration: Administer this compound via the desired route (subcutaneous or oral gavage).
-
Recording: Place the animal in the rotometer and record the number of full 360° turns, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), over a set period (e.g., 60-90 minutes).
-
Data Analysis: The data is typically expressed as net contralateral rotations per minute.
Administration Protocols
-
Subcutaneous (SC) Injection:
-
Restrain the rat.
-
Lift the loose skin between the shoulder blades to form a "tent".
-
Insert a 25-27 gauge needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
-
-
Oral Gavage (PO):
-
Measure the correct length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Restrain the rat securely.
-
Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus to the pre-measured length.
-
Administer the this compound solution slowly.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress.
-
Visualizations
Caption: this compound activates the D1 receptor signaling cascade.
Caption: Workflow for a typical this compound animal study.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: a potent full dopamine D1 agonist containing a rigid-beta-phenyldopamine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Dinapsoline Synthesis for Higher Yield
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Dinapsoline, a potent D1 dopamine receptor agonist. The aim is to refine existing synthetic routes to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route to this compound is recommended for the highest yield?
A1: Based on available literature, a convergent synthesis involving a Suzuki cross-coupling reaction to form the biaryl backbone, followed by a selective reduction and subsequent cyclization, appears to be a high-yielding and scalable approach. An alternative efficient method utilizes a free radical-initiated cyclization.[1][2] This guide will focus on the Suzuki coupling route due to its robustness and amenability to optimization.
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges include:
-
Achieving high yields in the Suzuki cross-coupling step: This reaction is sensitive to catalyst, ligand, base, and solvent choice. In particular, the electron-rich nature of the aryl halide can make oxidative addition challenging.
-
Controlling regioselectivity during cyclization: Ensuring the desired ring closure occurs without the formation of isomeric byproducts.
-
Purification of the final product and intermediates: The polarity of the compounds can make separation from reagents and byproducts difficult.
-
Stability of intermediates: Boronic acids, for example, can be prone to degradation.
Q3: How can I monitor the progress of the reactions effectively?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of each synthetic step. A co-spot of the starting material and the reaction mixture is recommended to accurately assess the consumption of the reactant, especially if the product has a similar Rf value.
Troubleshooting Guides
Suzuki Cross-Coupling Reaction
This section focuses on troubleshooting the palladium-catalyzed cross-coupling of 4-bromoisoquinoline with the appropriate arylboronic acid, a key step in a high-yield this compound synthesis.[2][3]
Problem: Low or no yield of the coupled product.
| Potential Cause | Troubleshooting Suggestion |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Ligand Issues | For electron-rich aryl bromides, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) to facilitate oxidative addition. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate and yield. For K₃PO₄, the presence of a small amount of water can be beneficial. |
| Solvent Effects | The reaction can be sensitive to the solvent. Common choices include DME, THF, dioxane, or toluene, often with an aqueous phase for the base. Ensure solvents are anhydrous and degassed. |
| Boronic Acid Decomposition | Use freshly prepared or purchased boronic acid. If decomposition is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a trifluoroborate salt. |
| Low Reactivity of Aryl Bromide | The two methoxy groups on the aryl bromide increase electron density, which can hinder oxidative addition. Using a more active catalyst/ligand system is crucial. |
Experimental Protocol: Suzuki Cross-Coupling
A reported procedure for a similar Suzuki coupling involves the following:[3]
| Reagent/Parameter | Condition |
| Aryl Halide | 4-bromoisoquinoline |
| Boronic Acid | Arylboronic acid intermediate |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (3.6 mol %) |
| Base | 2 M aqueous sodium carbonate |
| Solvent | Dimethoxyethane (DME) |
| Temperature | Reflux |
| Reaction Time | 10 hours |
Purification of this compound
Problem: Difficulty in obtaining pure this compound.
| Potential Cause | Troubleshooting Suggestion |
| Residual Palladium Catalyst | After the Suzuki coupling, residual palladium can contaminate the product. Consider filtration through Celite or silica gel, or treatment with a palladium scavenger. |
| Formation of Byproducts | Incomplete reactions or side reactions can lead to impurities that are difficult to separate. Optimize reaction conditions to minimize byproduct formation. Recrystallization or preparative HPLC may be necessary for final purification. |
| Polarity of the Product | This compound is a polar molecule, which can lead to tailing on silica gel chromatography. Consider using a modified stationary phase or a different solvent system. A common technique is to add a small amount of a basic modifier like triethylamine to the eluent to improve peak shape. |
Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Synthesis
The following diagram illustrates a logical workflow for the high-yield synthesis of this compound via a Suzuki cross-coupling approach.
References
Validation & Comparative
A Comparative Guide to D1 Receptor Agonists: Dinapsoline vs. A-77636
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent dopamine D1 receptor agonists, Dinapsoline and A-77636. The information presented is intended to assist researchers in selecting the appropriate compound for their experimental needs by offering a detailed analysis of their binding affinities, functional potencies, and in vivo effects, supported by experimental data and detailed protocols.
I. Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound and A-77636 at the dopamine D1 receptor.
| Parameter | This compound | A-77636 |
| D1 Receptor Binding Affinity (Ki) | 5.9 nM[1][2] | 39.8 nM[1] |
| D1 Receptor Functional Potency (EC50) | ~30 nM[1][2] | 1.1 nM[1] |
| D1 Receptor Efficacy | Full Agonist[1][2][3] | Full Agonist |
| D2 Receptor Binding Affinity (K0.5) | 31 nM[1][2] | >10,000 nM |
II. In Vivo Efficacy and Tolerance Profile
Both this compound and A-77636 have demonstrated efficacy in animal models of Parkinson's disease, primarily through the induction of contralateral rotations in unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats. However, a critical distinction lies in their propensity to induce tolerance.
-
This compound: In studies with intermittent administration (once or twice daily), this compound did not produce tolerance and, in some cases, even led to a sensitization of the rotational response.[3][4] Continuous administration via osmotic minipump, however, did result in rapid tolerance.[3][4] This suggests that the pattern of drug exposure is a critical determinant of its long-term efficacy.
-
A-77636: In contrast, daily administration of A-77636 has been shown to induce rapid and complete tolerance to its motor effects.[3][4]
III. Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by agonists such as this compound and A-77636 primarily initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to diverse cellular responses.
Comparative Experimental Workflow for D1 Agonist Evaluation
The following diagram outlines a typical experimental workflow for comparing the in vivo efficacy and tolerance development of D1 receptor agonists like this compound and A-77636.
IV. Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol establishes a rodent model with dopamine depletion in one hemisphere, leading to characteristic rotational behavior upon dopamine agonist administration.
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Anesthesia: Isoflurane or a ketamine/xylazine mixture.
-
Stereotaxic Surgery:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle of one hemisphere.
-
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
-
Verification of Lesion: Two to three weeks post-surgery, assess the lesion by administering a dopamine agonist (e.g., apomorphine) and observing robust contralateral rotations.
D1 Receptor Binding Assay
This assay determines the binding affinity (Ki) of a compound for the D1 receptor.
-
Tissue Preparation:
-
Homogenize rat striatal tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate and resuspend the pellet to create a membrane preparation.
-
-
Assay:
-
Incubate the membrane preparation with a radiolabeled D1 receptor antagonist (e.g., [³H]SCH 23390) and varying concentrations of the test compound (this compound or A-77636).
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Measure the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Accumulation Functional Assay
This assay measures the functional potency (EC50) and efficacy of a D1 receptor agonist by quantifying the production of cAMP.
-
Cell Culture: Use a cell line stably expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Assay:
-
Plate the cells in a multi-well plate.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (this compound or A-77636).
-
Incubate for a specified time to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting cAMP levels against the log concentration of the agonist.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Determine the Emax (maximal efficacy) relative to a standard full agonist like dopamine.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: a potent full dopamine D1 agonist containing a rigid-beta-phenyldopamine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.psu.edu [pure.psu.edu]
- 4. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Dinapsoline and Dihydrexidine
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two dopamine D1 receptor full agonists, dinapsoline and dihydrexidine. The information presented is intended for researchers, scientists, and professionals involved in the development of novel therapeutics for neurological disorders such as Parkinson's disease. This document summarizes key experimental data, details the methodologies of cited experiments, and visualizes relevant biological pathways and workflows.
Introduction to this compound and Dihydrexidine
This compound and dihydrexidine are both potent, full agonists of the dopamine D1 receptor, a key target in the treatment of motor and cognitive symptoms associated with Parkinson's disease and other neurological conditions. While both compounds share a primary mechanism of action, their in vivo pharmacological profiles exhibit notable differences in efficacy, oral bioavailability, and effects on various neurotransmitter systems. This guide aims to provide a clear, data-driven comparison to inform future research and development efforts.
Data Presentation: In Vivo Efficacy in a Parkinson's Disease Model
The most common preclinical model for assessing the efficacy of anti-Parkinsonian drugs is the 6-hydroxydopamine (6-OHDA) lesioned rat model. In this model, unilateral destruction of dopaminergic neurons in the substantia nigra leads to a motor deficit that can be quantified by observing the rotational behavior of the animal following administration of a dopaminergic agent. The data below summarizes the effects of this compound and dihydrexidine in this model.
| Compound | Animal Model | Route of Administration | Dose Range (mg/kg) | Peak Contralateral Rotations (turns/min) | Oral Bioavailability | Reference |
| This compound | 6-OHDA Lesioned Rat | Subcutaneous | 0.1 - 1.0 | ~15 | Yes | [1][2] |
| Dihydrexidine | 6-OHDA Lesioned Rat | Intraperitoneal | 0.625 - 5.0 | ~12-14 | No | [3] |
Note: The peak rotational response is an indicator of the drug's ability to stimulate dopamine receptors in the denervated striatum. Higher values suggest greater efficacy in this model.
Neurochemical Effects: Beyond Dopamine
Beyond direct dopaminergic stimulation, these compounds have been shown to influence other neurotransmitter systems, which may contribute to their overall therapeutic profile.
| Compound | Experiment | Brain Region | Dose (mg/kg, i.p.) | Effect on Neurotransmitter Release | Reference |
| Dihydrexidine | In Vivo Microdialysis | Striatum | 3.0 | ~40-60% increase in Acetylcholine | [1][4] |
| Dihydrexidine | In Vivo Microdialysis | Prefrontal Cortex | 10.0 | ~300% increase in Acetylcholine | [1][4] |
Cognitive Enhancement Profile
The modulation of acetylcholine release by dihydrexidine suggests potential effects on cognition. This has been explored using the passive avoidance test, a measure of learning and memory.
| Compound | Animal Model | Cognitive Impairment Model | Dose (mg/kg, i.p.) | Effect on Scopolamine-Induced Deficits | Reference |
| Dihydrexidine | Rat | Scopolamine-induced amnesia | 0.3 | Significant improvement | [1][4] |
Experimental Protocols
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease
This model is a cornerstone for preclinical Parkinson's disease research.[4][5][6][7]
-
Objective: To create a specific and unilateral lesion of the nigrostriatal dopamine pathway, mimicking the dopamine depletion seen in Parkinson's disease.
-
Procedure:
-
Animal Preparation: Adult male rats are anesthetized and placed in a stereotaxic frame.
-
Pre-treatment: To protect noradrenergic neurons from the toxin, animals are pre-treated with desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA administration.
-
Stereotaxic Injection: A small burr hole is drilled in the skull to allow for the injection of 6-OHDA into the medial forebrain bundle (MFB), a key part of the nigrostriatal pathway.
-
Toxin Administration: A solution of 6-OHDA (typically 8 µg in 4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the MFB.
-
Post-operative Care: Animals are allowed to recover for at least two weeks before behavioral testing to allow for the full development of the lesion.
-
-
Verification of Lesion: The extent of the dopamine neuron lesion is often confirmed post-mortem by tyrosine hydroxylase (TH) immunohistochemistry, which stains for dopamine-producing neurons. A successful lesion is typically characterized by a >95% depletion of TH-positive cells in the substantia nigra pars compacta on the injected side.
Assessment of Rotational Behavior
-
Objective: To quantify the motor effects of dopaminergic drugs in unilaterally 6-OHDA lesioned rats.
-
Procedure:
-
Following drug administration (e.g., this compound or dihydrexidine), the rat is placed in a circular arena.
-
Automated rotometers are used to record the number of full 360° turns the animal makes, distinguishing between turns towards the lesioned side (ipsilateral) and away from the lesioned side (contralateral).
-
The net number of contralateral rotations per minute is calculated and used as a measure of the drug's efficacy. Direct-acting dopamine agonists like this compound and dihydrexidine induce contralateral rotation.
-
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in awake, freely moving animals.[1][4]
-
Objective: To measure the in vivo effects of this compound or dihydrexidine on the release of neurotransmitters such as dopamine and acetylcholine.
-
Procedure:
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex).
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant rate.
-
Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane and into the aCSF. The resulting dialysate is collected at regular intervals.
-
Analysis: The concentration of neurotransmitters in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).
-
Drug Administration: After establishing a stable baseline of neurotransmitter levels, the drug of interest is administered, and changes in neurotransmitter concentrations are monitored over time.
-
Passive Avoidance Test
This test is used to assess learning and memory in rodents.[1][4][8][9]
-
Objective: To evaluate the effect of a compound on memory, particularly in a model of cognitive impairment.
-
Procedure:
-
Apparatus: The apparatus consists of a two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal enters the dark compartment, the door closes, and a mild, brief foot shock is delivered through the grid floor.
-
Retention Trial: 24 hours after the training trial, the animal is again placed in the light compartment, and the latency to enter the dark compartment is measured. An animal with intact memory of the aversive experience will show a longer latency to enter the dark compartment.
-
Cognitive Impairment Model: To test the efficacy of a cognitive-enhancing drug, an amnesic agent like scopolamine is administered before the training trial. The test drug is then administered to see if it can reverse the scopolamine-induced deficit in the retention trial.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of Dopamine D1 receptor agonists.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for preclinical efficacy testing in the 6-OHDA model.
Proposed Mechanism of Dihydrexidine's Pro-Cognitive Effectdot
References
- 1. D1 agonist dihydrexidine releases acetylcholine and improves cognitive performance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-OHDA mouse model of Parkinson's disease [protocols.io]
- 3. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 4. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. Unilateral 6-hydroxydopamine lesion mouse model of Parkinson's disease [protocols.io]
- 7. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. scantox.com [scantox.com]
- 9. An evaluation of the mechanism of scopolamine-induced impairment in two passive avoidance protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinapsoline: A Comprehensive Analysis of a Full D1 Receptor Agonist
A detailed comparison of Dinapsoline with other notable D1 receptor agonists, supported by experimental data, reveals its standing as a potent and effective modulator of the dopamine D1 receptor. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this compound's pharmacological profile against other key D1 agonists, Dihydrexidine and SKF-81297. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of relevant pathways and workflows.
Comparative Pharmacological Data
The validation of this compound as a full D1 receptor agonist is substantiated by its performance in key in vitro assays that measure its binding affinity, potency, and efficacy. When compared to Dihydrexidine and SKF-81297, this compound demonstrates a distinct profile.
| Compound | Binding Affinity (Ki, nM) vs. [3H]SCH 23390 | Functional Potency (EC50, nM) in cAMP Assay | Efficacy (Emax) in cAMP Assay |
| This compound | Data not available in direct comparison | Data not available in direct comparison | Full Agonist[1][2] |
| Dihydrexidine | ~10 (IC50)[3] | Comparable to dopamine[3] | Full Agonist[3][4] |
| SKF-81297 | ~15[5] | 1.4[6] | Full Agonist[7] |
This compound has been established as a potent, full agonist at D1 dopamine receptors, albeit with limited selectivity relative to D2 receptors.[1][2] In preclinical models of Parkinson's disease, this compound has demonstrated robust efficacy.[1][2] Dihydrexidine is another well-characterized full D1 agonist, exhibiting a high affinity for the D1 receptor and efficacy comparable to the endogenous ligand, dopamine, in stimulating cyclic AMP (cAMP) synthesis.[3][4] SKF-81297 is also a potent and selective D1 receptor agonist with high efficacy.[7]
Key Experimental Methodologies
The characterization of these D1 receptor agonists relies on standardized experimental protocols to determine their pharmacological properties. The two primary assays are radioligand binding assays and functional cAMP accumulation assays.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the D1 receptor. It typically involves the use of a radiolabeled D1 antagonist, such as [3H]SCH 23390, and cell membranes prepared from tissues or cell lines expressing the D1 receptor.
Protocol:
-
Membrane Preparation: Tissues (e.g., rat striatum) or cells expressing the D1 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[8][9]
-
Competitive Binding: A fixed concentration of the radioligand ([3H]SCH 23390) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Dihydrexidine, or SKF-81297).[8]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[8][9]
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[10]
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the D1 receptor, which is a Gs-coupled receptor that activates adenylyl cyclase to produce the second messenger cAMP.
Protocol:
-
Cell Culture: Cells expressing the D1 receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Agonist Stimulation: The cells are treated with varying concentrations of the test agonist (e.g., this compound, Dihydrexidine, or SKF-81297) for a specific period.[10]
-
Cell Lysis: After stimulation, the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based biosensors.[10]
-
Data Analysis: The results are used to construct a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined.[10]
Visualizing the Molecular and Experimental Frameworks
To better understand the context of this compound's action, the following diagrams illustrate the D1 receptor signaling pathway and a typical experimental workflow for its validation.
The diagram above illustrates the canonical signaling cascade initiated by the binding of a D1 agonist like this compound. This binding activates the Gs protein, leading to the stimulation of adenylyl cyclase and the subsequent production of cAMP, which in turn activates Protein Kinase A (PKA) to elicit a cellular response.
This workflow outlines the logical progression of experiments to validate a compound like this compound as a D1 receptor agonist. It begins with in vitro assays to determine its binding and functional characteristics, followed by in vivo studies in relevant disease models to assess its physiological effects.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The selective dopamine D1 receptor agonist, SKF 81297, stimulates motor behaviour of MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of Dinapsoline and Tavapadon on Dopamine D1 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two dopamine D1 receptor agonists, Dinapsoline and Tavapadon, with a specific focus on their effects on receptor internalization. The information presented herein is compiled from preclinical research to aid in the understanding of their distinct pharmacological profiles.
Introduction: Receptor Agonists and Internalization
This compound is a potent, full agonist of the dopamine D1 receptor, while Tavapadon is a partial agonist at both D1 and D5 dopamine receptors.[1][2] Receptor internalization is a critical cellular process that can lead to desensitization and tachyphylaxis, where the cellular response to a drug diminishes over time. Understanding the propensity of an agonist to induce receptor internalization is therefore crucial in predicting its long-term efficacy and potential for tolerance development.
Mechanism of Action and Receptor Affinity
Both this compound and Tavapadon exert their effects by binding to and activating D1-like dopamine receptors. These receptors are coupled to the Gs/olf G-protein, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]
Table 1: Receptor Binding and Functional Activity
| Compound | Receptor Target(s) | Agonist Type | Key Findings |
| This compound | D1 Dopamine Receptor | Full Agonist | Potent activator of the D1 receptor with efficacy comparable to dopamine.[1][3] |
| Tavapadon | D1 and D5 Dopamine Receptors | Partial Agonist | Exhibits high affinity for D1 and D5 receptors with lower intrinsic activity compared to dopamine.[2] Favors G-protein signaling over β-arrestin-mediated endocytosis.[2] |
Comparative Analysis of Receptor Internalization
Current research indicates a significant difference in the effects of this compound and Tavapadon on D1 receptor internalization.
This compound: Inducer of Receptor Internalization
Studies have shown that this compound, as a full agonist, induces the internalization of the D1 receptor. One study demonstrated that after exposure to this compound, the D1 receptor internalizes and surprisingly recovers to the cell surface 48 hours after the removal of the drug.[3] This is in contrast to the rapid recycling observed with dopamine (within 1 hour) and the prolonged intracellular retention seen with another agonist, A-77636.[3] The internalization process for D1 agonists like this compound is a first-order process with a half-life of less than 10 minutes, reaching a steady state by 30 minutes.[3]
Tavapadon: Minimal to No Induction of Receptor Internalization
In contrast to this compound, Tavapadon has been shown to not induce significant D1 receptor internalization.[4][5] A study comparing several D1 receptor agonists found that while dopamine and other full agonists prompted pronounced internalization, Tavapadon did not cause an appreciable loss of surface receptors.[4] This characteristic is attributed to its nature as a partial agonist and its biased signaling, which favors G-protein activation with weak recruitment of β-arrestin, a key protein in receptor endocytosis.[2][6]
Table 2: Quantitative Data on D1 Receptor Internalization
| Compound | Agonist Concentration | Incubation Time | % of Control Surface Receptor Expression (Mean ± SEM) | Study |
| This compound | 10 µM | 30 min | Data not explicitly quantified as a percentage in the provided search results, but described as reaching a steady-state of internalization.[3] | Ryman-Rasmussen et al. |
| Tavapadon | 10 µM | 1 h | ~100% (no significant internalization) | Sahlholm et al.[4] |
Note: The data for this compound and Tavapadon are from separate studies with potentially different experimental conditions. A direct quantitative comparison should be made with caution.
Experimental Protocols
The following are summaries of the methodologies used in the key studies cited for assessing D1 receptor internalization.
Live-Cell Surface ELISA for Tavapadon Internalization
This protocol is based on the methodology described by Sahlholm et al.[4]
-
Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and transfected with a plasmid encoding a FLAG-tagged D1 receptor.
-
Agonist Treatment: Cells are incubated with the D1 receptor agonist (e.g., 10 µM Tavapadon) or control buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: The cells are washed with chilled phosphate-buffered saline (PBS) to stop the internalization process.
-
Primary Antibody Incubation: The cells are incubated with an anti-FLAG primary antibody to label the receptors remaining on the cell surface.
-
Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.
-
Detection: A colorimetric HRP substrate is added, and the absorbance is measured to quantify the amount of surface-expressed receptors.
Receptor Internalization Assay for this compound
This protocol is based on the methodology described by Ryman-Rasmussen et al.[3]
-
Cell Culture and Transfection: HEK cells stably transfected with a hemagglutinin (HA)-tagged human D1 receptor are used.
-
Agonist Treatment: Cells are treated with 10 µM this compound for various time points (e.g., up to 2 hours) to determine the time course of internalization.
-
Receptor Recovery Assessment: To assess receptor fate after internalization, the agonist is removed, and cells are incubated in drug-free medium for different durations (e.g., 1 to 48 hours).
-
Quantification: The amount of receptor on the cell surface at each time point is quantified, likely using an antibody-based detection method similar to ELISA, targeting the HA tag.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
Dopamine D1 receptor activation initiates a cascade of intracellular events primarily through the Gs/olf pathway.
Caption: Dopamine D1 Receptor Signaling Pathway.
Experimental Workflow for Receptor Internalization Assay
The following diagram illustrates a typical workflow for quantifying agonist-induced receptor internalization.
Caption: Workflow of a Receptor Internalization ELISA.
Conclusion
The available preclinical data reveal a stark contrast between this compound and Tavapadon in their effects on D1 receptor internalization. This compound, a full agonist, induces receptor internalization, with a unique pattern of slow receptor recycling. Conversely, Tavapadon, a partial agonist, does not cause significant D1 receptor internalization. This fundamental difference in their pharmacological profiles may have important implications for their clinical use, particularly concerning the potential for the development of tolerance and long-term therapeutic efficacy. Further head-to-head studies under identical experimental conditions would be beneficial to provide a more direct quantitative comparison.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Clinical Role of Tavapadon, a Novel Dopamine Partial Agonist, in the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orally Bioavailable Dopamine D1/D5 Receptor-Biased Agonists to Study the Role of β-Arrestin in Treatment-Related Dyskinesia in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dinapsoline's Efficacy in Parkinson's Models: A Comparative Analysis with Other D1 Agonists
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical efficacy of dinapsoline, a full D1 dopamine receptor agonist, in comparison to other selective D1 agonists for Parkinson's disease.
This compound, a potent full agonist at the D1 dopamine receptor, has demonstrated significant efficacy in preclinical rodent models of Parkinson's disease. Its performance, particularly in reversing motor deficits, has been a subject of research, drawing comparisons with other D1 agonists. This guide provides an objective comparison of this compound's efficacy with other D1 receptor agonists, supported by experimental data, detailed methodologies, and visual representations of relevant pathways and workflows.
Comparative Efficacy in the 6-OHDA Rat Model
The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a standard and widely used animal model for assessing the therapeutic potential of anti-Parkinsonian drugs. In this model, the neurotoxin 6-OHDA is injected into one side of the brain to selectively destroy dopaminergic neurons, mimicking the dopamine depletion seen in Parkinson's disease. This unilateral lesion leads to a motor asymmetry, and the efficacy of a drug is often quantified by its ability to induce contralateral rotations (rotations away from the lesioned side), which is indicative of stimulation of supersensitive D1 receptors in the dopamine-depleted striatum.
This compound has been shown to produce robust contralateral rotation following both subcutaneous and oral administration in the 6-OHDA rat model.[1][2][3] This effect is mediated by the D1 receptor, as it can be significantly attenuated by the D1 antagonist SCH-23390, but not by the D2 antagonist raclopride.[1][2][3]
A key aspect of long-term dopamine agonist therapy is the potential for the development of tolerance. Interestingly, studies have shown that with intermittent administration (once or twice daily) over a 14-day period, this compound did not induce tolerance; in fact, some sensitization of the rotational response was observed.[1][2][3] This is in contrast to the selective D1 agonist A-77636, which led to rapid and complete tolerance with daily dosing.[1][2] However, when this compound was administered continuously via an osmotic minipump, rapid tolerance was observed, suggesting that the pattern of drug exposure is a critical factor in the development of tolerance to D1 agonists.[1][2]
While direct head-to-head quantitative data for this compound against a wide range of other D1 agonists in a single study is limited, we can compile and compare findings from various studies to provide an overview of their relative efficacies.
Table 1: Comparison of Rotational Behavior Induced by this compound and Other D1 Agonists in the 6-OHDA Rat Model
| Agonist | Type | Route of Administration | Dose Range (mg/kg) | Peak Contralateral Rotations (turns/min) | Duration of Action | Tolerance with Daily Dosing | Reference |
| This compound | Full Agonist | Subcutaneous, Oral | Not specified in detail | Robust | Not specified in detail | No (intermittent dosing) | [1][2][3] |
| A-77636 | Full Agonist | Subcutaneous | Not specified in detail | Potent | Prolonged (>20 hours) | Yes (rapid and complete) | [1][2][4] |
| Dihydrexidine (DHX) | Full Agonist | Intraperitoneal | 2.5 - 5.0 | Robust | Longer than Doxanthrine | Not specified | [5] |
| Doxanthrine (DOX) | Full Agonist | Intraperitoneal, Oral | 2.5 - 5.0 | Robust (IP), Significant (Oral) | Shorter than Dihydrexidine | Not specified | [5] |
Note: Direct comparison of the magnitude of rotation is challenging due to variations in experimental protocols across different studies. "Robust" and "Potent" indicate a strong induction of contralateral rotations as reported in the cited literature.
Experimental Protocols
A clear understanding of the experimental methodologies is crucial for interpreting the presented data. Below are detailed protocols for the key experiments cited.
6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This protocol describes the surgical procedure to create a unilateral lesion of the nigrostriatal dopamine pathway in rats.
-
Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane inhalation.
-
Stereotaxic Surgery: The anesthetized rat is placed in a stereotaxic frame. A midline incision is made on the scalp to expose the skull. The coordinates for the injection site are determined relative to bregma. For a medial forebrain bundle (MFB) lesion, typical coordinates are AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from the dural surface.
-
Neurotoxin Injection: A solution of 6-OHDA hydrochloride (typically 2-4 mg/mL in saline with 0.02% ascorbic acid to prevent oxidation) is prepared fresh and protected from light. A microsyringe is used to slowly inject a small volume (e.g., 2-4 µL) of the 6-OHDA solution into the target brain region at a rate of approximately 1 µL/min. The needle is left in place for several minutes post-injection to allow for diffusion and to minimize backflow along the injection track.
-
Post-operative Care: The scalp is sutured, and the animal is allowed to recover. Post-operative care includes monitoring for weight loss and providing supportive care as needed. The lesion is typically allowed to develop for 2-3 weeks before behavioral testing.
Drug-Induced Rotational Behavior Test
This test quantifies the motor asymmetry in unilaterally 6-OHDA-lesioned rats following the administration of a dopamine agonist.
-
Habituation: Prior to drug administration, rats are typically habituated to the testing environment, which is often a circular arena or a set of automated rotometer bowls.
-
Drug Administration: The D1 agonist of interest (e.g., this compound, A-77636, dihydrexidine, doxanthrine) is administered via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage) at a specific dose.
-
Data Collection: Immediately after drug administration, the rat is placed in the testing arena. The number of full 360° rotations in both the contralateral and ipsilateral directions is recorded over a set period, typically 60-120 minutes. Automated systems that use harnesses and sensors are often employed for accurate and continuous recording.
-
Data Analysis: The primary outcome measure is the net number of contralateral rotations (contralateral turns minus ipsilateral turns) per unit of time (e.g., per minute or for the entire session). The data can be analyzed to determine the peak rotational response, the total number of rotations, and the duration of the drug's effect.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological mechanisms and experimental processes can provide a clearer understanding of the research.
The diagram above illustrates the canonical signaling pathway of D1 dopamine receptors. Upon binding of a D1 agonist like this compound, the receptor activates a Gs/olf protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates various downstream targets, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa). Phosphorylated DARPP-32 inhibits Protein Phosphatase-1 (PP1), leading to an increased phosphorylation state of numerous proteins and ultimately modulating neuronal excitability and gene expression.
References
- 1. medrxiv.org [medrxiv.org]
- 2. pure.psu.edu [pure.psu.edu]
- 3. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A-77636: a potent and selective dopamine D1 receptor agonist with antiparkinsonian activity in marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the D₁ dopamine full agonists, dihydrexidine and doxanthrine, in the 6-OHDA rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dinapsoline's D1 Receptor-Mediated Effects Through SCH-23390 Antagonism
A Comparative Guide for Neuropharmacology Researchers
This guide provides a comparative analysis of dinapsoline, a potent dopamine D1 receptor full agonist, and SCH-23390, a selective D1 receptor antagonist. The central theme is the cross-validation of this compound's mechanism of action. By demonstrating that the physiological effects induced by this compound are systematically blocked or reversed by SCH-23390, researchers can confirm that this compound's activity is indeed mediated through the D1 receptor. This principle is fundamental in pharmacological studies for establishing the specificity of a drug's effects.
The primary experimental model discussed is the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat, a standard and widely accepted model for Parkinson's disease. In this model, D1 receptor agonists like this compound induce robust contralateral rotations, a quantifiable behavior that serves as a reliable proxy for central D1 receptor stimulation.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative data comparing the receptor binding affinities of this compound and SCH-23390, and the functional outcome of their interaction in a preclinical model of Parkinson's disease.
Table 1: In Vitro Dopamine Receptor Binding Affinity
This table compares the binding affinities (Ki, nM) of this compound and SCH-23390 for dopamine D1 and D2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity Ratio |
| This compound | ~10 | ~120 | ~12-fold for D1 |
| SCH-23390 | 0.2 - 0.4[1][2] | 920[1] | ~2300 to 4600-fold for D1 |
Note: this compound is characterized as a D1 agonist with limited selectivity compared to other agents[3]. SCH-23390 is a highly potent and selective D1 antagonist[1].
Table 2: Functional Antagonism in a 6-OHDA Rat Model
| Treatment Group | Dose Range (s.c.) | Peak Contralateral Rotations (per 20 min) |
| This compound | 1.0 - 3.0 mg/kg | Robust, dose-dependent increase |
| This compound + SCH-23390 | 1.0 - 3.0 mg/kg + 0.1 mg/kg | Markedly attenuated rotational behavior[3] |
| This compound + Raclopride (D2 Antagonist) | 1.0 - 3.0 mg/kg + 0.5 mg/kg | No significant attenuation of rotational behavior[3] |
This demonstrates that the motor effects of this compound are specifically mediated by D1 receptors, as they are blocked by a D1 antagonist but not a D2 antagonist.
Mandatory Visualizations
The following diagrams illustrate the key pathways and processes involved in the interaction between this compound and SCH-23390.
References
- 1. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dinapsoline and Bromocriptine on Motor Activity
For Immediate Release
In the landscape of dopamine agonist research for motor control, particularly in the context of Parkinson's disease, Dinapsoline and Bromocriptine have emerged as significant compounds of interest. This guide provides a detailed comparative study of their effects on motor activity, supported by experimental data, for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent and full agonist of the D1 dopamine receptor with limited selectivity for the D2 receptor, has demonstrated robust effects on motor function in preclinical models. Bromocriptine, a well-established D2 dopamine receptor agonist with partial D1 antagonist properties, has a long history of clinical use in managing motor symptoms. This guide synthesizes available data to present a head-to-head comparison of their efficacy and mechanisms of action in modulating motor activity, primarily focusing on rotational behavior in 6-hydroxydopamine (6-OHDA) lesioned rat models of Parkinson's disease and general locomotor activity.
Comparative Efficacy on Motor Activity
The primary measure of efficacy for dopamine agonists in preclinical Parkinson's disease models is the induction of contralateral rotations in unilaterally 6-OHDA lesioned rats. This behavior is a direct indicator of the stimulation of denervated dopamine receptors in the striatum.
Table 1: Comparative Efficacy in Inducing Contralateral Rotations
| Compound | Dose | Route of Administration | Mean Net Contralateral Rotations (turns/min) | Study Reference |
| This compound | 1.0 mg/kg | s.c. | ~8 | [1] |
| 3.0 mg/kg | s.c. | ~12 | [1] | |
| Bromocriptine | 2.5 mg/kg | i.p. | 4.8 ± 0.9 | [2] |
| 5.0 mg/kg | i.p. | 7.2 ± 1.1 | [2] | |
| 10.0 mg/kg | i.p. | 9.5 ± 1.5 | [2] |
Note: Data for this compound is estimated from graphical representations in the cited study. A direct comparative study under identical conditions is not available.
This compound produces a robust, dose-dependent increase in contralateral rotations in 6-OHDA lesioned rats.[1] Similarly, Bromocriptine also induces dose-dependent contralateral rotations.[2] While a direct comparison is challenging due to differing experimental setups, both compounds clearly demonstrate efficacy in stimulating motor activity in a key preclinical model of Parkinson's disease.
Table 2: Effects on Locomotor Activity (Open Field Test)
| Compound | Dose | Route of Administration | Effect on Locomotor Activity | Study Reference |
| This compound | - | - | Data not available in a comparable format | - |
| Bromocriptine | 2.0 mg/kg | i.p. | Initial suppression followed by a dose-dependent increase | [3] |
| 5.0 mg/kg | i.p. | Initial suppression followed by a dose-dependent increase | [3] | |
| 10.0 mg/kg | i.p. | Initial suppression followed by a dose-dependent increase | [3] | |
| 20.0 mg/kg | i.p. | Initial suppression followed by a dose-dependent increase | [3] |
Mechanism of Action and Signaling Pathways
The differential effects of this compound and Bromocriptine on motor activity stem from their distinct dopamine receptor subtype selectivity.
This compound is a full agonist at D1 dopamine receptors.[1] The D1 receptor is coupled to the Gs alpha subunit of the G protein, which activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to mediate the excitatory effects of dopamine in the direct pathway of the basal ganglia, facilitating movement.
Bromocriptine primarily acts as an agonist at D2 dopamine receptors and is also a partial antagonist at D1 receptors.[2] The D2 receptor is coupled to the Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This is the principal mechanism of action in the indirect pathway of the basal ganglia, which, when modulated by D2 agonism, results in a net reduction of inhibitory output from the basal ganglia, thereby easing motor function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Unilateral 6-Hydroxydopamine (6-OHDA) Lesion Rat Model of Parkinson's Disease
This surgical procedure is a standard method for creating a preclinical model of Parkinson's disease.[4][5]
Surgical Procedure:
-
Animal Preparation: Male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane and placed in a stereotaxic frame.[4]
-
Premedication: Thirty minutes prior to surgery, animals are pre-treated with desipramine (25 mg/kg, i.p.) and pargyline (5 mg/kg, i.p.) to protect noradrenergic neurons and inhibit monoamine oxidase, respectively.[6]
-
Stereotaxic Injection: A small hole is drilled in the skull over the target area. 6-OHDA (8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the medial forebrain bundle at specific coordinates (e.g., AP: -2.2 mm, ML: 1.5 mm from bregma; DV: -8.0 mm from dura).[4] The infusion is performed slowly over several minutes.
-
Post-operative Care: The incision is sutured, and the animal is allowed to recover. Post-operative analgesics are administered as needed.
Assessment of Rotational Behavior
Drug-induced rotation is quantified using an automated rotometer system.[7][8][9]
Procedure:
-
Habituation: Rats are habituated to the circular test chambers for a short period before drug administration.
-
Drug Administration: this compound or Bromocriptine is administered at the specified doses and routes.
-
Data Collection: Immediately after injection, rats are placed in the automated rotometer bowls. The system consists of a harness connected to a sensor that records full 360° rotations in both contralateral and ipsilateral directions over a set period (e.g., 90 minutes).[8][10]
-
Data Analysis: The data is typically expressed as net contralateral rotations (contralateral turns minus ipsilateral turns) per unit of time.[8]
Open Field Test for Locomotor Activity
The open field test is used to assess general locomotor activity and exploratory behavior.
Procedure:
-
Apparatus: A square or circular arena with walls, often equipped with infrared beams or video tracking software to monitor movement.
-
Habituation: Animals are typically habituated to the testing room but not the apparatus itself to encourage exploration.
-
Testing: Following drug administration, each rat is placed in the center of the open field, and its activity is recorded for a specified duration (e.g., 30-60 minutes).
-
Parameters Measured: Key parameters include total distance traveled, time spent moving, and entries into different zones of the arena (e.g., center vs. periphery).[11]
Conclusion
Both this compound and Bromocriptine demonstrate significant effects on motor activity in preclinical models of Parkinson's disease. This compound's potent D1 agonism translates to robust motor stimulation. Bromocriptine, through its primary D2 agonist action, also effectively modulates motor function. The choice between targeting D1 or D2 receptors, or a combination thereof, remains a critical area of investigation in the development of novel anti-parkinsonian therapies. This guide highlights the available comparative data and underscores the need for further direct, head-to-head studies to fully elucidate the relative therapeutic potential of these and other dopamine agonists.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic analyses, based on dopamine D2-receptor occupancy of bromocriptine, of bromocriptine-induced contralateral rotations in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor-activating effects of the D2 agonist bromocriptine show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, fully automated rotometer for the study of turning behavior. Comparison of results under different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Amphetamine Induced Rotation Test: A Re-Assessment of Its Use as a Tool to Monitor Motor Impairment and Functional Recovery in Rodent Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdbneuro.com [mdbneuro.com]
- 10. A 16-Channel Automated Rotometer System for Reliable Measurement of Turning Behavior in 6-Hydroxydopamine Lesioned and Transplanted Rats | Semantic Scholar [semanticscholar.org]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Dinapsoline's Selectivity for Dopamine D1 over D2 Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dinapsoline's selectivity for the dopamine D1 receptor over the D2 receptor. This analysis incorporates supporting experimental data and detailed methodologies for key assays, with a comparative look at the well-characterized D1 agonist, Dihydrexidine.
This compound is recognized as a potent, full agonist for the D1 dopamine receptor, though it possesses a notable affinity for the D2 receptor, indicating limited selectivity.[1][2][3] Understanding the precise binding and functional profile of this compound at these two receptor subtypes is crucial for its development and application in neuroscience research and therapeutics. This guide synthesizes available data to quantify this selectivity.
Comparative Analysis of Receptor Binding and Functional Potency
To quantitatively assess the selectivity of this compound, its binding affinity (Ki) and functional potency (EC50) at both D1 and D2 receptors are compared with those of Dihydrexidine, another potent D1 agonist. The data presented below is compiled from key in vitro studies.
| Compound | Receptor | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Intrinsic Activity (% of Dopamine) | D2/D1 Ki Ratio (Selectivity Index) |
| This compound | D1 | 10.3 | 2.9 | 100% | 13.4 |
| D2 | 138 | - | - | ||
| Dihydrexidine | D1 | 10 | 9.8 | 100% | 13 |
| D2 | 130 | - | - |
Note: Data for this compound and Dihydrexidine are compiled from separate studies and experimental conditions may vary.
The selectivity index, calculated as the ratio of Ki at the D2 receptor to the Ki at the D1 receptor, provides a numerical representation of the preference for the D1 receptor. Both this compound and Dihydrexidine exhibit a comparable ~13-fold selectivity for the D1 receptor over the D2 receptor in terms of binding affinity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the determination of this compound's and Dihydrexidine's receptor selectivity.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissue Source: Rat striatum is a common source for both D1 and D2 receptors due to its high density of these receptors.
-
Homogenization: The tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet, containing the cell membranes, is washed and resuspended in the assay buffer.
2. Competitive Binding Assay:
-
For D1 Receptors :
-
Radioligand: [3H]SCH23390, a selective D1 antagonist, is used to label the D1 receptors.
-
Procedure: A fixed concentration of [3H]SCH23390 and varying concentrations of the test compound (this compound or Dihydrexidine) are incubated with the prepared striatal membranes.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled D1 antagonist (e.g., (+)-butaclamol).
-
-
For D2 Receptors :
-
Radioligand: [3H]spiperone or [3H]raclopride, selective D2 antagonists, are used.
-
Procedure: Similar to the D1 assay, a fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membranes.
-
Non-specific binding is determined using a high concentration of a non-labeled D2 antagonist (e.g., haloperidol or sulpiride).
-
3. Data Analysis:
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Accumulation)
Functional assays measure the biological response following receptor activation. For D1 receptors, which are Gs-coupled, activation leads to an increase in intracellular cyclic AMP (cAMP).
1. Cell Culture and Treatment:
-
Cells expressing D1 receptors (e.g., HEK293 or CHO cells) or primary striatal neurons are used.
-
Cells are incubated with varying concentrations of the agonist (this compound or Dihydrexidine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
2. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP levels are quantified using various methods, such as:
-
Radioimmunoassay (RIA): A competitive binding assay using a labeled cAMP tracer and a specific antibody.
-
Enzyme-linked immunosorbent assay (ELISA): A colorimetric or chemiluminescent assay.
-
Homogeneous Time-Resolved Fluorescence (HTRF): A fluorescence-based assay measuring the competition between native cAMP and a labeled cAMP analog.
-
3. Data Analysis:
-
A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response, often expressed as a percentage of the response to a reference full agonist like dopamine) are determined from this curve.
Visualizing the Pathways and Processes
To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways and the experimental workflow for determining receptor selectivity.
References
A Head-to-Head In Vitro Comparison of the Dopamine D1 Receptor Agonists Dinapsoline and SKF82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two notable dopamine D1 receptor agonists, Dinapsoline and SKF82958. Both compounds are recognized as full agonists at the D1 receptor and have been instrumental in preclinical research aimed at understanding dopaminergic signaling and its therapeutic potential. This document summarizes their key pharmacological parameters, details the experimental methodologies used for their characterization, and visualizes relevant biological and experimental pathways.
Introduction to the Compounds
This compound is a potent, full agonist at D1 dopamine receptors, developed as a rigid analog based on the pharmacophore model of dihydrexidine.[1] Structurally, it is 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline.[1] It exhibits high affinity for the D1 receptor but has limited selectivity over the D2 receptor, for which it also has significant affinity.[1][2][3] The (+)-enantiomer of this compound is the pharmacologically active form.[2]
SKF82958 is another widely used experimental tool that acts as a full agonist at the dopamine D1 receptor. It belongs to the benzazepine chemical class. While it is a potent D1 agonist, it also displays a moderate affinity for the D2 receptor, albeit with greater selectivity than this compound.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters for this compound and SKF82958, compiled from separate studies. Direct comparison should be made with caution, as experimental conditions may vary between publications.
| Parameter | This compound | SKF82958 |
| Dopamine D1 Receptor Affinity | Ki = 5.9 nM | K₀.₅ = 4 nM |
| Dopamine D2 Receptor Affinity | K₀.₅ = 31 nM | K₀.₅ = 73 nM |
| D1 Selectivity Index (D2/D1) | ~5.3 | ~18.3 |
| Functional Potency (Adenylyl Cyclase) | EC₅₀ ≈ 30 nM | EC₅₀ = 491 nM |
| Efficacy (Adenylyl Cyclase) | Full Agonist[1] | Full Agonist |
| Receptor Desensitization | Causes only partial receptor desensitization[4] | Causes homologous desensitization similar to dopamine[4] |
Key In Vitro Differences
While both compounds are full D1 receptor agonists, the primary in vitro distinctions lie in their receptor selectivity, functional potency, and their effects on receptor desensitization.
-
Receptor Binding Affinity and Selectivity: this compound and SKF82958 exhibit comparable high affinity for the D1 receptor. However, this compound shows a significantly higher affinity for the D2 receptor (K₀.₅ = 31 nM) compared to SKF82958 (K₀.₅ = 73 nM), resulting in a lower D1 selectivity index (~5.3-fold for this compound vs. ~18.3-fold for SKF82958).[1]
-
Functional Potency: In assays measuring the stimulation of adenylyl cyclase, this compound (EC₅₀ ≈ 30 nM) is substantially more potent than SKF82958 (EC₅₀ = 491 nM).[1]
-
Functional Selectivity: A notable difference in their functional profile is their effect on D1 receptor desensitization. SKF82958 induces homologous desensitization to a similar extent as the endogenous ligand dopamine, whereas this compound, despite being a full agonist for cAMP production, causes only partial desensitization.[4] This suggests that the two agonists may stabilize different receptor conformations, leading to differential engagement of downstream signaling and regulatory pathways, a phenomenon known as functional selectivity or biased agonism.[4]
Signaling and Experimental Workflow Diagrams
Dopamine D1 Receptor Signaling Pathway
Dopamine D1-like receptors (D1 and D5) are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein, Gαs/olf.[5] Agonist binding initiates a conformational change in the receptor, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger. cAMP proceeds to activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of neuronal excitability and gene expression.
Caption: Canonical signaling pathway for D1 receptor agonists.
Comparative Experimental Workflow
The characterization of D1 receptor agonists typically involves two primary in vitro assays: a radioligand binding assay to determine affinity and a functional assay to measure efficacy and potency. The workflow below outlines the key steps in comparing compounds like this compound and SKF82958.
Caption: Workflow for in vitro comparison of dopamine agonists.
Experimental Protocols
Radioligand Competition Binding Assay
This assay determines the affinity of a test compound (this compound or SKF82958) for a specific receptor by measuring how effectively it competes with a radiolabeled ligand known to bind to that site.
-
Objective: To determine the inhibitory constant (Ki) of the test compounds at D1 and D2 receptors.
-
Materials:
-
Tissue Preparation: Crude membrane fractions are prepared from a tissue rich in dopamine receptors, such as the rat striatum, or from cell lines stably expressing the human D1 or D2 receptor. Tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Radioligands: For D1 receptors, a selective antagonist radioligand such as [³H]SCH23390 is used. For D2 receptors, [³H]spiperone or [³H]raclopride are commonly used.
-
Test Compounds: Serial dilutions of this compound or SKF82958.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing various ions (e.g., MgCl₂, NaCl).
-
-
Procedure:
-
In a multi-well plate, the prepared membranes are incubated with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.
-
Non-specific binding is determined in a parallel set of wells containing a high concentration of a non-radiolabeled standard antagonist (e.g., unlabeled SCH23390 for D1 assays).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.
-
Filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.
Adenylyl Cyclase (AC) Functional Assay
This assay measures the ability of an agonist to stimulate the D1 receptor and activate its canonical downstream signaling pathway, resulting in the production of cAMP.
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compounds for stimulating cAMP production.
-
Materials:
-
Biological System: Striatal membrane preparations or whole cells expressing the D1 receptor.
-
Reagents: ATP (the substrate for adenylyl cyclase), a phosphodiesterase inhibitor (to prevent cAMP degradation), GTP (required for G-protein activation), and the test compounds (this compound or SKF82958).
-
-
Procedure:
-
Membranes or cells are incubated in an assay buffer containing ATP, GTP, a phosphodiesterase inhibitor, and varying concentrations of the agonist.
-
The reaction is allowed to proceed for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by adding a stop solution (e.g., a mild acid or by boiling).
-
The amount of cAMP produced is quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assays (ELISA), radioimmunoassays (RIA), or homogeneous time-resolved fluorescence (HTRF) assays.
-
-
Data Analysis: A dose-response curve is generated by plotting the amount of cAMP produced against the logarithm of the agonist concentration. The EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response achievable by the agonist) are determined from this curve. The Eₘₐₓ is often expressed as a percentage of the response produced by a standard full agonist, such as dopamine.
Conclusion
In vitro pharmacological profiling reveals that while both this compound and SKF82958 are full D1 receptor agonists, they possess distinct properties. This compound is a more potent functional agonist but exhibits lower selectivity against the D2 receptor compared to SKF82958. Furthermore, their differential effects on receptor desensitization highlight the concept of functional selectivity, suggesting they may promote different therapeutic or adverse effects despite acting through the same primary signaling pathway. These differences are critical for researchers to consider when selecting a compound for a specific experimental paradigm and for guiding the development of novel D1-targeted therapeutics with optimized profiles.
References
- 1. 9-Dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline: a potent full dopamine D1 agonist containing a rigid-beta-phenyldopamine pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. (+)-Dinapsoline: an efficient synthesis and pharmacological profile of a novel dopamine agonist. | Semantic Scholar [semanticscholar.org]
- 5. 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | C9H11NO2 | CID 36937 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing the Functional Selectivity of Dinapsoline at the D1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional selectivity of Dinapsoline at the dopamine D1 receptor, benchmarked against other key D1 receptor agonists: SKF-81297, Dihydrexidine, and A-68930. Functional selectivity, the ability of a ligand to differentially activate downstream signaling pathways upon binding to a single receptor, is a critical concept in modern pharmacology for the development of drugs with improved efficacy and reduced side effects. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways and experimental workflows.
Comparative Analysis of D1 Receptor Agonist Signaling
The functional selectivity of a D1 receptor agonist is primarily assessed by comparing its potency and efficacy in activating G-protein-dependent signaling versus its ability to recruit β-arrestin. The canonical G-protein pathway for the D1 receptor involves the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). In contrast, β-arrestin recruitment leads to receptor desensitization, internalization, and can initiate a distinct set of signaling cascades.
This compound has been characterized as a potent, full agonist for the G-protein-mediated cAMP pathway.[1][2] While direct quantitative data on its β-arrestin recruitment potency and efficacy are not available in a side-by-side comparison with the other selected agonists, studies on its receptor internalization profile suggest it engages β-arrestin-mediated processes. Notably, this compound induces a unique pattern of D1 receptor trafficking, with the receptor recovering to the cell surface 48 hours after agonist removal, a significantly different profile compared to dopamine and A-77636.[3] This distinct intracellular fate points towards a unique mode of interaction with the cellular machinery governing receptor trafficking, a process heavily influenced by β-arrestin.
Below is a summary of the available quantitative data for this compound and the comparator D1 receptor agonists.
Table 1: Comparative Functional Selectivity of D1 Receptor Agonists
| Agonist | G-Protein Signaling (cAMP Accumulation) | β-Arrestin Recruitment |
| EC50 (nM) | Emax (% of Dopamine) | |
| This compound | 10 ± 3.0[3] | Full agonist[1][2] |
| SKF-81297 | 0.8 ± 0.2 | 100 |
| Dihydrexidine | 1.5 ± 0.5 | 100 |
| A-68930 | 2.1 | Full agonist |
| Dopamine (endogenous agonist) | 91 ± 47[3] | 100 |
Note: Data for SKF-81297, Dihydrexidine, and Dopamine in the β-arrestin recruitment assay are representative values from literature and may vary depending on the specific assay conditions. Emax values are expressed relative to the maximal effect of the endogenous agonist, dopamine.
Visualizing D1 Receptor Signaling and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathways of the D1 receptor and a typical experimental workflow for assessing functional selectivity.
Caption: D1 receptor signaling pathways.
Caption: Experimental workflow for assessing functional selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays used to assess D1 receptor functional selectivity.
cAMP Accumulation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the amount of cyclic AMP produced by cells in response to D1 receptor activation.
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human D1 receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Cells are harvested and seeded into 384-well white opaque microplates at a density of 5,000-10,000 cells per well and incubated overnight.
-
-
Compound Preparation and Treatment:
-
Test compounds (this compound and comparators) are serially diluted in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) to achieve a range of final concentrations.
-
The cell culture medium is removed, and cells are incubated with the diluted compounds for 30 minutes at room temperature in the presence of a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.
-
-
Lysis and Detection:
-
Cells are lysed by adding a lysis buffer containing a europium (Eu)-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
The plate is incubated for 1 hour at room temperature to allow for competition between the cellular cAMP and the d2-labeled cAMP for binding to the Eu-labeled antibody.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is read on a compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (d2).
-
The ratio of the 665 nm to 620 nm signals is calculated and used to determine the concentration of cAMP produced.
-
Data are normalized to the response of a reference agonist (e.g., dopamine) and dose-response curves are generated to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation - e.g., PathHunter®)
This assay measures the recruitment of β-arrestin to the activated D1 receptor.
-
Cell Culture and Plating:
-
A commercially available cell line (e.g., U2OS or CHO) engineered to co-express the D1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA) fragment is used.
-
Cells are plated in 384-well white opaque microplates at an appropriate density and incubated overnight.
-
-
Compound Treatment:
-
Test compounds are serially diluted in assay buffer.
-
The cell culture medium is removed, and cells are incubated with the diluted compounds for 90 minutes at 37°C.
-
-
Detection:
-
A detection reagent containing the substrate for the complemented enzyme (e.g., a chemiluminescent substrate for β-galactosidase) is added to each well.
-
The plate is incubated for 60 minutes at room temperature to allow for the enzymatic reaction to occur.
-
-
Data Acquisition and Analysis:
-
The chemiluminescent signal is read on a luminometer.
-
The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Data are normalized to the response of a reference agonist, and dose-response curves are generated to determine EC50 and Emax values.
-
Conclusion
This compound is a potent, full agonist at the D1 receptor for G-protein-mediated cAMP signaling. While direct quantitative comparisons of its β-arrestin recruitment profile with other D1 agonists are lacking in the current literature, its unique influence on receptor internalization and trafficking strongly suggests a distinct functional selectivity profile.[3] Further studies directly comparing this compound with other D1 agonists in β-arrestin recruitment assays are warranted to fully elucidate its biased signaling properties. Understanding the nuances of how different agonists modulate D1 receptor signaling is paramount for the rational design of next-generation therapeutics with improved clinical outcomes.
References
- 1. This compound: characterization of a D1 dopamine receptor agonist in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Functional selectivity of dopamine D1 receptor agonists in regulating the fate of internalized receptors * - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dinapsoline: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Due to the absence of a specific Safety Data Sheet (SDS), Dinapsoline must be treated as a potent, potentially hazardous substance. Follow the precautionary principle and manage all this compound waste as hazardous chemical waste.
This guide provides essential safety and logistical information for the proper disposal of this compound, a selective D1 dopamine receptor agonist used in research. The procedures outlined below are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound and associated materials, thereby minimizing risk to personnel and the environment.
Hazard Classification and Waste Determination
Without a specific Safety Data Sheet for this compound, a definitive hazardous waste determination per the Resource Conservation and Recovery Act (RCRA) cannot be made. Therefore, it is imperative to handle all this compound waste as hazardous. A proper hazardous waste determination would typically involve assessing the characteristics in the table below.
| Characteristic | Description | Status for this compound |
| Ignitability | Liquids with a flash point < 60°C (140°F), flammable solids, or oxidizers. | Unknown; assume non-ignitable unless mixed with flammable solvents. |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5. | Unknown; likely neutral but depends on formulation. |
| Reactivity | Unstable under normal conditions, may react with water, or generate toxic gases. | Unknown; assume stable under normal laboratory conditions. |
| Toxicity | Harmful if ingested or absorbed; contains constituents listed in 40 CFR 261.24. | Unknown; as a potent dopamine agonist, it should be considered toxic. |
| Listed Waste | Specifically listed on the EPA's F, K, P, or U lists of hazardous wastes.[1] | Not known to be a P- or U-listed waste. |
Experimental Protocols: Decontamination Procedure
For minor spills or decontamination of non-disposable equipment, a validated decontamination procedure should be established. A general procedure for a potent compound like this compound is as follows:
-
Prepare Decontamination Solution: Prepare a solution known to degrade similar compounds, such as 1N sodium hydroxide or a 10% bleach solution, followed by a neutralizing agent like 1N hydrochloric acid for the base or sodium thiosulfate for the bleach. Note: The efficacy of these solutions for this compound is not established and should be validated.
-
Initial Wipe: Using absorbent pads wetted with the decontamination solution, wipe the contaminated surface, moving from the outer edge of the spill inward.
-
Dwell Time: Allow the decontamination solution to remain on the surface for a prescribed contact time (e.g., 10-15 minutes) to ensure inactivation.
-
Neutralization/Rinse: Wipe the surface with a neutralizing solution or a 70% ethanol solution, followed by distilled water.
-
Dry: Wipe the surface dry with clean absorbent pads.
-
Waste Disposal: All materials used for decontamination (pads, gloves, etc.) must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures for this compound Waste
All personnel handling this compound waste must be trained on hazardous waste procedures and wear appropriate Personal Protective Equipment (PPE), including a lab coat, double nitrile gloves, and safety glasses.[2]
Waste Segregation
Proper segregation at the point of generation is critical to ensure safety and compliance.[3]
-
Solid Waste: Includes contaminated gloves, bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Includes unused or expired stock solutions, cell culture media containing this compound, and solvent rinsates from cleaning contaminated glassware. Do not mix aqueous and organic solvent waste streams.
-
Sharps Waste: Includes needles, syringes, and scalpels contaminated with this compound.
Waste Containerization and Labeling
-
Solid Waste:
-
Container: Use a designated, leak-proof hazardous waste container with a secure lid. The container should be clearly labeled.
-
Procedure: Place all solid waste directly into the labeled container. Keep the container closed when not in use.[4]
-
-
Liquid Waste:
-
Container: Use separate, compatible, and clearly labeled hazardous waste containers for aqueous and organic liquid waste. Containers should be shatter-resistant (e.g., plastic-coated glass or high-density polyethylene) and have a screw-top cap.
-
Procedure: Carefully pour or pipette liquid waste into the appropriate container. Do not overfill; leave at least 10% headspace to allow for expansion. Keep containers closed when not in use.
-
-
Sharps Waste:
-
Container: Use a designated, puncture-proof sharps container.
-
Procedure: Place all contaminated sharps directly into the sharps container immediately after use. Do not recap, bend, or break needles.
-
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "Solid waste with this compound," "Aqueous this compound solution").[4]
Storage and Disposal
-
Storage: Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] The SAA must be at or near the point of generation and under the control of the laboratory personnel. Ensure incompatible waste streams are segregated.
-
Disposal Request: Once a waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup. Do not dispose of any this compound waste down the drain or in the regular trash.
-
Final Disposal: Your EHS department will work with a licensed hazardous waste contractor for the final disposal of the waste, which will likely involve incineration.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision points and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides guidance based on general best practices for handling potent research compounds in the absence of specific manufacturer data. Always consult your institution's specific safety and waste disposal protocols and contact your EHS department for clarification.
References
Personal protective equipment for handling Dinapsoline
This guide provides crucial safety and logistical information for the handling and disposal of Dinapsoline in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Potential Hazards (based on Dapsone as a proxy):
-
May cause damage to organs (Blood, spleen, Liver) through prolonged or repeated exposure.[2]
-
May damage fertility or the unborn child.[2]
-
Toxic to aquatic life with long-lasting effects.[2]
Recommended Personal Protective Equipment (PPE):
To mitigate risks, a comprehensive PPE strategy is mandatory.[3][4][5]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated gloves (ASTM D6978).[6] | Prevents skin contact and absorption. Double gloving provides an additional barrier.[4] |
| Gown | Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4] | Protects skin and clothing from contamination. |
| Eye Protection | Safety goggles or a face shield. | Protects against splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N-95) may be required depending on the procedure and potential for aerosolization.[3] | Prevents inhalation of airborne particles. |
| Additional PPE | Shoe covers and hair covers.[6] | Minimizes the spread of contamination. |
Standard Operating Procedure for Handling this compound
The following workflow outlines the essential steps for safely handling this compound in a laboratory environment.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Before handling this compound, ensure you are in a designated area with controlled access.[4]
-
Don all required PPE as specified in the table above. This includes double gloving, with one glove cuff under the gown and the second over.[4]
-
Prepare all necessary equipment and reagents in advance to minimize movement and potential for contamination.
-
-
Handling:
-
Conduct all manipulations of solid this compound, such as weighing, within a certified chemical fume hood or other appropriate containment primary engineering control (C-PEC) to prevent inhalation of dust.
-
When preparing solutions, add the solvent to the solid to minimize dust generation.
-
Avoid eating, drinking, or applying cosmetics in the handling area.[4]
-
-
Post-Handling & Decontamination:
-
Following the completion of your work, decontaminate all surfaces and equipment used.
-
Carefully doff PPE, starting with the outer gloves, followed by the gown, and then the inner gloves, to avoid self-contamination.
-
Place all disposable PPE into a designated hazardous waste container.
-
-
Hand Hygiene:
-
Immediately after removing all PPE, wash your hands thoroughly with soap and water.[4]
-
First-Aid Measures
In the event of exposure, follow these procedures:
-
After inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2]
-
In case of skin contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.
-
In case of eye contact: Rinse opened eyes for several minutes under running water.[2]
-
If swallowed: Call a poison center or doctor immediately if you feel unwell.[1][2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Protocol:
-
Segregation:
-
Do not mix this compound waste with general laboratory trash.
-
Segregate waste into three categories: unused solid this compound, liquid waste containing this compound, and contaminated labware/PPE.
-
-
Containment:
-
Unused Solid this compound: Collect in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Collect in a designated, sealed, and labeled hazardous liquid waste container.
-
Contaminated PPE and Labware: Place in a designated "chemotoxic" or "cytotoxic" waste container.[7]
-
-
Final Disposal:
-
All this compound waste should be disposed of through a certified hazardous waste management vendor.[7]
-
The preferred method of destruction for pharmaceutical waste is high-temperature incineration.[8]
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as it is toxic to aquatic life.[2][9]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
-
If the original container is empty, deface the label to protect proprietary information before recycling or disposing of it in the regular trash.[10]
-
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gerpac.eu [gerpac.eu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 6. publications.ashp.org [publications.ashp.org]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. iwaste.epa.gov [iwaste.epa.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
